Angiotensin (1-7)
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H62N12O11/c1-5-22(4)33(38(61)50-29(17-24-19-45-20-47-24)39(62)53-15-7-9-30(53)40(63)64)52-36(59)28(16-23-10-12-25(54)13-11-23)49-37(60)32(21(2)3)51-35(58)27(8-6-14-46-41(43)44)48-34(57)26(42)18-31(55)56/h10-13,19-22,26-30,32-33,54H,5-9,14-18,42H2,1-4H3,(H,45,47)(H,48,57)(H,49,60)(H,50,61)(H,51,58)(H,52,59)(H,55,56)(H,63,64)(H4,43,44,46)/t22-,26-,27-,28-,29-,30-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHLMTREZMEJCG-GDTLVBQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H62N12O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39386-80-6, 51833-78-4 | |
| Record name | Angiotensin II, des-phe(8)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039386806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angiotensin I (1-7) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051833784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angiotensin 1-7 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11720 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Biosynthesis and Metabolism of Angiotensin 1 7
Enzymatic Pathways of Angiotensin (1-7) Formation
The generation of Angiotensin (1-7) can occur through several enzymatic routes, which can be broadly categorized as either dependent on or independent of Angiotensin-Converting Enzyme 2 (ACE2).
Angiotensin-Converting Enzyme 2 (ACE2)-Dependent Pathways
ACE2, a homolog of Angiotensin-Converting Enzyme (ACE), plays a central role in the formation of Angiotensin (1-7). bioscientifica.com It functions as a carboxypeptidase, cleaving a single amino acid from the C-terminus of its substrates. portlandpress.com
The primary and most efficient ACE2-dependent pathway for Angiotensin (1-7) synthesis involves the direct hydrolysis of Angiotensin II. bioscientifica.comnih.gov ACE2 cleaves the C-terminal phenylalanine from Angiotensin II, a potent vasoconstrictor, to produce the vasodilator Angiotensin (1-7). wikipedia.orgconsensus.app This conversion is considered a key counter-regulatory mechanism within the RAS, balancing the effects of Angiotensin II. bioscientifica.com In fact, ACE2 exhibits a significantly higher catalytic efficiency for Angiotensin II compared to other substrates like Angiotensin I. portlandpress.com
A less direct, two-step pathway to Angiotensin (1-7) also involves ACE2. In this route, ACE2 first cleaves Angiotensin I to form the nonapeptide Angiotensin (1-9). nih.govoup.com Subsequently, Angiotensin (1-9) is converted to Angiotensin (1-7) by the action of ACE or other endopeptidases like Neprilysin (NEP). nih.govresearchgate.net While this pathway is considered kinetically less favorable than the direct hydrolysis of Angiotensin II, it represents an alternative route for Angiotensin (1-7) production. oup.com
Enzymatic Pathways of Angiotensin (1-7) Degradation
The biological activity of Angiotensin (1-7) is terminated through its degradation by various enzymes.
Degradation by Angiotensin-Converting Enzyme (ACE)
Angiotensin-Converting Enzyme (ACE) plays a significant role in the metabolism of Angiotensin (1-7). ahajournals.org ACE, a dipeptidyl carboxypeptidase, hydrolyzes Angiotensin (1-7) to form the inactive pentapeptide, Angiotensin (1-5). ahajournals.orgscielo.brscielo.br This action of ACE on Angiotensin (1-7) is a key regulatory point in the renin-angiotensin system. nih.gov Inhibition of ACE leads to increased levels of Angiotensin (1-7), in part by preventing its degradation. ahajournals.org This suggests that ACE has a dual role in the angiotensin peptide cascade, being involved in both the formation of the vasoconstrictor Angiotensin II and the degradation of the vasodilator Angiotensin (1-7). ahajournals.org
Degradation by Aminopeptidases (AP) and Neprilysin (NEP) to Angiotensin (1-4)
In certain tissues, particularly the kidney, Angiotensin (1-7) is metabolized into smaller fragments, most notably Angiotensin (1-4). physiology.orgresearchgate.net This degradation is primarily catalyzed by aminopeptidases (AP) and neprilysin (NEP). physiology.orgresearchgate.net
Decarboxylation to Alamandine
A more recently discovered metabolic pathway for Angiotensin (1-7) is its decarboxylation to form Alamandine. nih.govwikipedia.org Alamandine, also known as Ala¹-Ang-(1-7), is formed by the decarboxylation of the N-terminal aspartic acid residue of Angiotensin (1-7). wikipedia.orgnih.gov The specific enzyme responsible for this decarboxylation has not yet been fully identified. nih.gov
Alamandine itself is a biologically active peptide with cardiovascular effects. wikipedia.org The structural difference between Angiotensin (1-7) and Alamandine, the lack of the carboxyl group on the first amino acid, results in distinct pharmacodynamic properties. nih.govahajournals.org
Receptors and Molecular Signaling Mechanisms of Angiotensin 1 7
Mas Receptor (MasR) as the Primary Receptor for Angiotensin (1-7)
The G protein-coupled receptor Mas (MasR) has been identified and is widely accepted as the primary functional receptor for Ang-(1-7). wikipedia.orgphysiology.orgfrontiersin.org The binding of Ang-(1-7) to MasR initiates signaling that mediates most of the peptide's characteristic effects, including vasodilation, anti-inflammatory, antiproliferative, and antifibrotic actions. nih.govexplorationpub.com The specificity of this interaction is demonstrated by studies where the effects of Ang-(1-7) are blocked by MasR-specific antagonists, such as A-779. physiology.orgahajournals.org While MasR is the principal receptor, some actions of Ang-(1-7) may involve interactions with other receptors, suggesting a complex regulatory network. nih.govoup.com
The MasR is a class A G protein-coupled receptor (GPCR). wikipedia.orgwikipedia.orgahajournals.org Structurally, it possesses the characteristic seven-transmembrane domain motif typical of this receptor superfamily, where hydrophobic segments form membrane-spanning alpha-helices that are coupled to intracellular GTP-binding proteins (G proteins). wikipedia.orgahajournals.org This structural classification is fundamental to understanding its mechanism of action, as ligand binding to the extracellular domain of the receptor induces conformational changes that activate associated G proteins on the intracellular side, thereby initiating downstream signaling cascades. The MasR gene, MAS1, encodes this protein, which was initially identified as a proto-oncogene. wikipedia.orgahajournals.org
The MasR exhibits constitutive activity, meaning it can signal without being bound to an agonist like Ang-(1-7). nih.govnih.gov Research has shown that cells overexpressing MasR display a significant decrease in basal cyclic AMP (cAMP) levels, an effect that is dependent on receptor expression levels and can be reversed by pertussis toxin. ahajournals.orgfrontiersin.org This suggests that the receptor constitutively couples to the Gαi protein, which inhibits adenylyl cyclase. frontiersin.org Further studies have demonstrated that MasR shows strong, ligand-independent activity in assays monitoring Gαq, Gαi, and Gα12 signaling pathways. nih.gov This constitutive signaling can be inhibited by specific inverse agonists, confirming the receptor's intrinsic activity. nih.govnih.gov
| Signaling Pathway | Observation | Implication |
| cAMP Modulation | Decreased basal cAMP levels in MasR-expressing cells. frontiersin.org | Constitutive coupling to Gαi protein. frontiersin.org |
| G Protein Activation | Ligand-independent activation of Gαq, Gαi, and Gα12 pathways. nih.gov | Broad constitutive signaling capacity. nih.gov |
| Inhibition | Constitutive activity is blocked by non-peptide inverse agonists. nih.govnih.gov | Confirms intrinsic, ligand-independent signaling of MasR. nih.govnih.gov |
Activation of the Mas receptor by Ang-(1-7) triggers a variety of intracellular signaling pathways that are responsible for its diverse physiological effects. These pathways often involve the activation of key enzymes and second messengers that ultimately modulate cellular functions such as cell growth, inflammation, and vascular tone. The primary signaling cascades initiated by the Ang-(1-7)/MasR axis include the activation of Phospholipase A2, generation of Nitric Oxide, and stimulation of the PI3K/Akt pathway. explorationpub.com
One of the key signaling events following MasR activation by Ang-(1-7) is the stimulation of Phospholipase A2 (PLA2). explorationpub.comnih.gov PLA2 activation catalyzes the hydrolysis of membrane phospholipids (B1166683) to release arachidonic acid. nih.govnih.gov Studies in renal proximal tubular cells have shown that Ang-(1-7) can increase PLA2 activity by 2.4 to 3.5-fold. nih.gov The released arachidonic acid can then be metabolized into various eicosanoids, such as prostaglandins (B1171923), which act as important signaling molecules. nih.goveuropeanreview.org This pathway is implicated in the regulation of ion transport and the synthesis of vasodilatory prostanoids, contributing to the physiological effects of Ang-(1-7). nih.goveuropeanreview.org
A critical downstream effect of Ang-(1-7)/MasR signaling, particularly in the vasculature, is the production of nitric oxide (NO). explorationpub.comnih.gov Ang-(1-7) stimulates the activation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for generating NO in endothelial cells. ahajournals.orgnih.gov This activation is a post-translational event involving a reciprocal phosphorylation/dephosphorylation process on the eNOS enzyme. ahajournals.orgnih.gov Specifically, Ang-(1-7) promotes the phosphorylation of eNOS at its activating site (Serine 1177) while inducing dephosphorylation at an inhibitory site (Threonine 495). ahajournals.orgnih.gov This dual action leads to a significant increase in eNOS activity and a subsequent rise in NO production, which plays a central role in the vasodilatory effects of Ang-(1-7). ahajournals.orgnih.gov The stimulation of NO release has been observed in various cell types, including human aortic endothelial cells. ahajournals.org
The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is a central mediator of many of the effects of Ang-(1-7). explorationpub.comportlandpress.com Upon activation of MasR, PI3K is recruited and activated, leading to the subsequent phosphorylation and activation of the serine/threonine kinase Akt (also known as Protein Kinase B). ahajournals.orgnih.gov Phosphorylation of Akt occurs at key regulatory sites, including Serine 473 and Threonine 308. portlandpress.com
This PI3K/Akt axis is crucial for several downstream responses. Notably, it is a primary upstream activator of eNOS. physiology.orgahajournals.orgahajournals.org Studies have demonstrated that inhibiting PI3K with agents like wortmannin (B1684655) suppresses Ang-(1-7)-induced eNOS activation and NO production. ahajournals.orgnih.gov The PI3K/Akt pathway has been identified as a key signaling cascade for Ang-(1-7) in various tissues and cells, including endothelial cells, cardiomyocytes, and adipocytes, where it modulates functions like cell survival, metabolism, and vascular homeostasis. physiology.orgportlandpress.comahajournals.org
| Pathway | Key Molecules | Primary Outcome | Supporting Findings |
| Phospholipase A2 | PLA2, Arachidonic Acid | Release of arachidonic acid for eicosanoid synthesis. nih.goveuropeanreview.org | Ang-(1-7) increased PLA2 activity 2.4 to 3.5-fold in renal cells. nih.gov |
| Nitric Oxide Generation | eNOS, NO | Production of nitric oxide, leading to vasodilation. ahajournals.orgnih.gov | Ang-(1-7) increases phosphorylation at eNOS-Ser1177 and decreases it at eNOS-Thr495. ahajournals.org |
| PI3K/Akt | PI3K, Akt (Protein Kinase B) | Activation of downstream effectors, including eNOS. physiology.orgahajournals.org | Ang-(1-7) stimulates Akt phosphorylation at Ser473 and Thr308; inhibition of PI3K blocks NO production. ahajournals.orgportlandpress.com |
Downstream Signaling Pathways Activated by MasR
Interactions with Other Renin-Angiotensin System Receptors
Beyond its classical signaling through the Mas receptor, Angiotensin (1-7) has been identified as an endogenous biased agonist of the Angiotensin Type 1 Receptor (AT1R). nih.gov This interaction represents a novel mechanism of action that is distinct from the canonical G-protein-mediated signaling initiated by Angiotensin II at the same receptor.
When Angiotensin (1-7) binds to the AT1R, it does not activate the Gq protein pathway, which is responsible for many of the classical vasoconstrictive and proliferative effects of Angiotensin II. nih.govahajournals.orgmdpi.com Instead, Angiotensin (1-7) binding promotes the recruitment and activation of β-arrestin 1 and β-arrestin 2. nih.govmdpi.com β-arrestins are scaffold proteins that, upon recruitment to an activated G-protein-coupled receptor, can terminate G-protein signaling and initiate a separate wave of G-protein-independent signaling. frontiersin.org
This biased agonism, favoring the β-arrestin pathway over G-protein activation, has been associated with cardioprotective effects. nih.gov For example, in a model of cardiac hypertrophy, the protective actions of Angiotensin (1-7) were partially impaired only when both the Mas receptor and the AT1R were blocked, indicating that the AT1R interaction contributes to its beneficial effects. nih.gov The recruitment of β-arrestin 2 by Angiotensin (1-7) at the AT1R can lead to the activation of downstream signaling pathways, including the phosphorylation of ERK1/2, and may contribute to vasorelaxation. nih.govahajournals.org While Angiotensin (1-7) has a lower potency for β-arrestin recruitment compared to Angiotensin II, it is still highly efficacious, reaching up to 90% of the maximal response for β-arrestin 2 recruitment seen with Angiotensin II. nih.gov
Table 4: Comparative Ligand Effects at the AT1 Receptor
| Ligand | Gq Protein Activation | β-arrestin 2 Recruitment | Functional Outcome | Reference |
| Angiotensin II | Strong Agonist | Strong Agonist | Vasoconstriction, Proliferation, G-protein independent signaling | nih.govahajournals.org |
| Angiotensin (1-7) | No Activation | Agonist (efficacious, lower potency) | Biased signaling, potential vasorelaxation, cardioprotection | nih.govahajournals.orgmdpi.com |
| TRV120027 (Sartrap) | No Activation | Agonist | Biased signaling, therapeutic effects in heart failure | ahajournals.org |
Angiotensin Type 2 Receptor (AT2R) Cross-Talk
While Angiotensin (1-7) [Ang-(1-7)] primarily exerts its effects through the Mas receptor, a growing body of evidence indicates functional cross-talk with the Angiotensin Type 2 Receptor (AT2R). nih.govnih.gov This interaction is a key component of the depressor/protective arm of the renin-angiotensin system (RAS), which counteracts the pro-hypertensive and pro-inflammatory actions of the classical Angiotensin II/AT1 receptor axis. nih.govexplorationpub.com
The engagement of AT2R by Ang-(1-7) appears to be context-dependent, often becoming more prominent under specific physiological or pharmacological conditions, such as the blockade of the AT1 receptor. portlandpress.com For instance, in spontaneously hypertensive rats, Ang-(1-7) has been shown to promote vasodilation via the AT2R when the AT1R is blocked. portlandpress.com This vasodilatory response also involves an interaction with the bradykinin (B550075) B2 receptor (BK2R), as the effect can be prevented by both an AT2R antagonist (PD123319) and a BK2R antagonist (HOE 140). portlandpress.com
Research in vascular remodeling further supports the significance of the Ang-(1-7)/AT2R axis. Studies using AT2 receptor knockout mice have demonstrated that the inhibitory effect of Ang-(1-7) on neointimal formation after vascular injury is less pronounced compared to wild-type mice. nih.gov This suggests that AT2R activation is a crucial mechanism through which Ang-(1-7) exerts its protective vascular effects. nih.gov The binding affinity of Ang-(1-7) to the AT2 receptor is moderate, reported to be about five times lower than that of Angiotensin II, yet it is functionally relevant. nih.gov
The signaling pathways activated by this cross-talk contribute to the cardioprotective effects of Ang-(1-7). NO generation can occur indirectly through Ang-(1-7) interaction with the AT2R and BK2R, leading to increased phosphorylation of endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS). portlandpress.com
| Finding | Experimental Model | Key Outcome | Reference |
|---|---|---|---|
| Vasodilatory Response | Spontaneously Hypertensive Rats (SHRSP) with AT1R blockade | Ang-(1-7) induced vasodilation was mediated by AT2R and involved interaction with the BK2R. | portlandpress.com |
| Inhibition of Neointimal Formation | AT2 receptor knockout mice with vascular injury | The protective effect of Ang-(1-7) on vascular remodeling was significantly reduced. | nih.gov |
| Nitric Oxide (NO) Generation | Cellular and tissue models | Ang-(1-7) cross-talk with AT2R and BK2R increases eNOS and nNOS phosphorylation, leading to NO production. | portlandpress.com |
| Blood Pressure Regulation | Conscious rats | Ang-(1-7) acts as a vasodepressor agent via AT2R. | ahajournals.org |
Interaction with Other Receptor Systems (e.g., Dopamine (B1211576) D2 Receptor (D2R) Heteromerization)
The molecular interactions of Angiotensin (1-7) extend beyond the traditional RAS receptors to include crosstalk with other G-protein coupled receptor (GPCR) systems, a prime example being the Dopamine D2 Receptor (D2R). ahajournals.org Recent studies have provided direct evidence that the Ang-(1-7) Mas receptor (MasR) and the D2R can physically interact to form a constitutive heteromer. ahajournals.orgresearchgate.net This heteromerization represents a novel mechanism underlying the interplay between the renin-angiotensin and dopaminergic systems, particularly in modulating inflammatory responses. ahajournals.org
The formation of MasR-D2R heteromers has been confirmed in various cell types, including transfected human embryonic kidney 293T (HEK293T) cells and human monocyte-derived macrophages, using techniques such as co-immunoprecipitation and fluorescence resonance energy transfer (FRET). ahajournals.org FRET analysis has shown that MasR and D2R form a stable complex on the cell surface that is not dependent on agonist stimulation. ahajournals.org
This receptor heteromerization leads to unique signaling properties distinct from those of the individual receptors. ahajournals.orgresearchgate.net A key functional consequence is the enabling of signal transduction pathways that are not activated by either receptor alone. For example, stimulation with either Ang-(1-7) or dopamine can trigger the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and protein kinase B (Akt) only in cells where MasR and D2R are co-expressed. ahajournals.orgresearchgate.net
Crucially, this signaling is interdependent. The Ang-(1-7)-stimulated phosphorylation of ERK1/2 and Akt is prevented by a D2R antagonist, and conversely, the dopamine-induced phosphorylation is blocked by a MasR antagonist. ahajournals.orgresearchgate.net This reciprocal blockade provides strong evidence that the functional signaling unit is the heteromer itself. ahajournals.org
The anti-inflammatory effects of Ang-(1-7) are also mediated through this heteromeric complex. In human macrophages subjected to a pro-inflammatory stimulus, Ang-(1-7) decreases the release of interleukin-6 (IL-6). ahajournals.org This effect is significantly blocked by a D2R antagonist, indicating that the MasR-D2R interaction is essential for this immunomodulatory action. ahajournals.org These findings reveal a new layer of complexity in the signaling of Ang-(1-7) and highlight potential therapeutic avenues that target the unique properties of this receptor heteromer. nih.gov
| Parameter | Observation in Cells Expressing Only MasR or D2R | Observation in Cells Co-expressing MasR and D2R (Heteromer) | Reference |
|---|---|---|---|
| ERK1/2 and Akt Phosphorylation | No significant phosphorylation upon stimulation with Ang-(1-7) or dopamine, respectively. | Both Ang-(1-7) and dopamine stimulate robust phosphorylation of ERK1/2 and Akt. | ahajournals.orgresearchgate.net |
| Cross-Antagonism | N/A | Ang-(1-7) effect is blocked by D2R antagonist; Dopamine effect is blocked by MasR antagonist. | ahajournals.org |
| Anti-inflammatory Effect (IL-6 release) | Ang-(1-7) reduces IL-6 release. | The Ang-(1-7)-induced reduction in IL-6 is blocked by a D2R antagonist. | ahajournals.org |
| Receptor Binding | Standard binding affinity for respective ligands. | Heteromerization induces an 8-fold increase in the ligand-binding affinity for the MasR. | researchgate.net |
Physiological and Pathophysiological Roles of Angiotensin 1 7 in Organ Systems
Cardiovascular System
Angiotensin (1-7) plays a crucial counter-regulatory role in the cardiovascular system, often opposing the actions of Angiotensin II. Its effects are widespread, influencing blood vessel tone, autonomic nervous system balance, and the structural integrity of the heart.
Blood Pressure Regulation
Angiotensin (1-7) contributes to the regulation of blood pressure through several distinct mechanisms, primarily promoting a decrease in blood pressure.
Angiotensin (1-7) is a potent vasodilator, an effect mediated significantly by its interaction with the endothelium. It stimulates the release of nitric oxide (NO), a key signaling molecule in the vasculature that leads to smooth muscle relaxation and vasodilation. portlandpress.com This process is often dependent on the Mas receptor. ahajournals.org In certain conditions, such as in women who have had preeclampsia, local administration of Angiotensin (1-7) has been shown to increase endothelium-dependent vasodilation through nitric oxide synthase-mediated pathways. physiology.org
Furthermore, Angiotensin (1-7) potentiates the vasodilatory effects of bradykinin (B550075). eur.nlahajournals.orgcdnsciencepub.com This potentiation is thought to occur, in part, through the inhibition of angiotensin-converting enzyme (ACE), which is also responsible for the degradation of bradykinin. eur.nlscispace.com By preventing bradykinin breakdown, Angiotensin (1-7) enhances its vasodilatory actions. ahajournals.org Studies in canine coronary arteries have shown that Angiotensin (1-7) augments bradykinin-induced vasodilation in a concentration-dependent manner, a response that is abolished by nitric oxide synthase inhibitors. ahajournals.org
Table 1: Experimental Findings on Angiotensin (1-7) and Vasodilation
| Experimental Model | Key Finding | Citation |
|---|---|---|
| Porcine coronary arteries | Ang-(1-7) potentiates bradykinin-induced relaxation by acting as an ACE inhibitor. | eur.nlscispace.com |
| Conscious rats | Ang-(1-7) potentiates the hypotensive effect of bradykinin in a dose-dependent manner. | ahajournals.org |
| Canine coronary artery rings | Ang-(1-7) augments bradykinin-induced vasodilation via nitric oxide release. | ahajournals.org |
| Human microvasculature (women with a history of preeclampsia) | Ang-(1-7) increased endothelium-dependent vasodilation via NO synthase-mediated pathways. | physiology.org |
| Mesenteric arteries of salt-fed rats | Ang-(1-7) induces endothelium-dependent and NO-mediated relaxation. | karger.com |
Angiotensin (1-7) modulates the autonomic nervous system, generally shifting the balance towards a decrease in sympathetic activity and an increase in parasympathetic tone. explorationpub.com Centrally, it has been shown to reduce the release of norepinephrine (B1679862), a key neurotransmitter of the sympathetic nervous system. portlandpress.com This sympathoinhibitory effect contributes to its blood pressure-lowering properties. In spontaneously hypertensive rats, Angiotensin (1-7) attenuates the neuronal release of norepinephrine in the hypothalamus. portlandpress.com
There is also evidence to suggest that Angiotensin (1-7) facilitates parasympathetic activity. Studies have demonstrated that central administration of Angiotensin (1-7) can enhance the vagal components of the baroreceptor reflex, indicating a potentiation of parasympathetic cardiac control. ahajournals.orgoup.com
The baroreflex is a critical mechanism for the short-term regulation of blood pressure. Angiotensin (1-7) has been shown to improve baroreflex sensitivity (BRS), which is often impaired in hypertensive states. nih.gov Central infusion of Angiotensin (1-7) enhances the baroreflex control of heart rate in both normotensive and hypertensive rats. ahajournals.orgfrontiersin.org This effect appears to be centrally mediated, as intravenous administration at similar doses does not produce the same effect. mdpi.com The Mas receptor antagonist A-779 can attenuate the improvement in baroreflex sensitivity, suggesting the involvement of this receptor. ahajournals.org In spontaneously hypertensive rats, a reduced sensitivity to Angiotensin (1-7) in the nucleus tractus solitarii (nTS) may contribute to the decreased baroreflex sensitivity observed in this model. nih.gov
Table 2: Studies on Angiotensin (1-7) and Baroreflex Sensitivity
| Animal Model | Intervention | Outcome | Citation |
|---|---|---|---|
| Normotensive rats | Intracerebroventricular infusion of Ang-(1-7) | Facilitation of the baroreflex control of heart rate. | ahajournals.org |
| Renovascular hypertensive rats | Intracerebroventricular infusion of A-779 (Ang-(1-7) antagonist) | Reversal of the improvement in baroreflex sensitivity produced by enalapril. | ahajournals.org |
| Spontaneously hypertensive rats | Microinjection of Ang-(1-7) into the nTS | Increased baroreflex sensitivity. | nih.gov |
| Hypertensive (mRen2)27 rats | Intracerebroventricular administration of Ang-(1-7) | Enhanced vagal components of baroreceptor reflex sensitivity. | ahajournals.orgoup.com |
The effects of Angiotensin (1-7) on blood pressure are highly dependent on the specific nucleus within the central nervous system where it acts.
Rostral Ventrolateral Medulla (RVLM): In contrast to its predominantly hypotensive effects, microinjection of Angiotensin (1-7) into the RVLM, a key area for sympathetic outflow, produces a pressor response, increasing arterial pressure. portlandpress.comahajournals.orgplos.org This effect is more pronounced in spontaneously hypertensive rats than in normotensive rats. portlandpress.comnih.gov The pressor response in the RVLM involves an increase in sympathetic tone and the release of vasopressin. elsevier.eselsevier.es
Caudal Ventrolateral Medulla (CVLM): Injection of Angiotensin (1-7) into the CVLM, a region that inhibits the RVLM, results in a decrease in arterial pressure. explorationpub.com This hypotensive effect is dependent on the generation of nitric oxide. explorationpub.com
Paraventricular Nucleus (PVN): Within the hypothalamus, the PVN is another important site for cardiovascular regulation. Microinjection of Angiotensin (1-7) into the PVN leads to a reduction in arterial pressure. explorationpub.com Angiotensin (1-7) has been identified in neurons located at the PVN. explorationpub.com
Cardiac Function and Remodeling
Angiotensin (1-7) exerts direct protective effects on the heart, counteracting the detrimental processes of cardiac remodeling, such as hypertrophy and fibrosis, that are often associated with hypertension and heart failure. nih.govnih.gov
Chronic infusion of Angiotensin (1-7) has been shown to prevent cardiac fibrosis in various animal models of hypertension. physiology.orgnih.gov It can attenuate collagen deposition in the interstitial space of the myocardium, thereby preserving the normal structure and function of the heart. nih.gov These antifibrotic effects appear to be independent of changes in blood pressure. physiology.org
Angiotensin (1-7) also exhibits antihypertrophic properties, preventing the pathological enlargement of cardiomyocytes. ahajournals.orgplos.org It can inhibit the growth of cardiac myocytes in vitro. physiology.org The mechanisms underlying these effects involve the modulation of key signaling pathways. For instance, Angiotensin (1-7) can prevent Angiotensin II-induced hypertrophy by modulating the calcineurin/nuclear factor of activated T-cells (NFAT) signaling cascade through a nitric oxide/cGMP-dependent pathway. ahajournals.org It has also been shown to upregulate dual-specificity phosphatase 1 (DUSP1), which in turn reduces the activation of the ERK1/2 MAPK pathway, a known promoter of cardiomyocyte growth. nih.govphysiology.org
Table 3: Research Findings on Angiotensin (1-7) and Cardiac Remodeling
| Experimental Condition | Key Finding | Proposed Mechanism | Citation |
|---|---|---|---|
| Angiotensin II-induced hypertension in rats | Co-infusion of Ang-(1-7) attenuated myocyte hypertrophy and interstitial fibrosis. | Upregulation of DUSP-1 and inhibition of the ERK1/2 MAPK pathway. | nih.govphysiology.orgnova.edu |
| DOCA-salt model of hypertension in rats | Ang-(1-7) infusion prevented collagen deposition without affecting blood pressure. | Selective prevention of cardiac fibrosis. | physiology.org |
| Angiotensin II-treated neonatal cardiomyocytes | Ang-(1-7) prevented hypertrophy. | Modulation of the calcineurin/NFAT signaling cascade via a NO/cGMP-dependent pathway. | ahajournals.org |
| Doxorubicin-induced cardiotoxicity in rats | Co-administration of Ang-(1-7) prevented increases in cardiac fibrosis. | Anti-fibrotic effects. | ahajournals.org |
| Isoproterenol-induced cardiac hypertrophy | Ang-(1-7) attenuated cardiac fibrosis. | Antifibrotic effect. | ahajournals.org |
Anti-Hypertrophic Effects
Angiotensin (1-7) has been shown to inhibit cardiac hypertrophy, the abnormal enlargement of the heart muscle. In experimental models, it has demonstrated the ability to prevent and even reverse cardiac hypertrophy. physiology.org For instance, chronic administration of Angiotensin (1-7) has been found to ameliorate cardiac hypertrophy and fibrosis. physiology.org The mechanisms underlying these anti-hypertrophic effects involve the modulation of key signaling pathways. Angiotensin (1-7) can inhibit the growth of cardiac myocytes by downregulating pathways such as the extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov It has been observed that Angiotensin (1-7) attenuates the phosphorylation of MAPKs, which is associated with an improvement in SHP-1 activity in the heart. physiology.org Furthermore, Angiotensin (1-7) has been shown to prevent cardiomyocyte hypertrophy induced by various stimuli. portlandpress.com
| Model | Key Findings | Signaling Pathway Implicated |
| Fructose-fed rats | Reduced cardiac hypertrophy and collagen type III deposition. | Attenuation of ERK1/2, JNK1/2, and p38MAPK phosphorylation. physiology.org |
| Cultured cardiomyocytes | Inhibited growth of cardiac myocytes. | Downregulation of ERK1/2 pathways and promotion of NO synthesis. nih.gov |
| Angiotensin II-infused rats | Attenuated cardiac hypertrophy. | Upregulation of DUSP-1 and inhibition of the ERK1/2 MAPK pathway. nih.gov |
| Hyperthyroidism model | Prevented cardiomyocyte hypertrophy. | Inhibition of GSK3β inactivation and NFAT nuclear accumulation. portlandpress.com |
Anti-Fibrotic Effects
Cardiac fibrosis, the excessive deposition of extracellular matrix proteins in the heart tissue, is a hallmark of many cardiovascular diseases. Angiotensin (1-7) exerts significant anti-fibrotic effects, helping to preserve the normal structure and function of the myocardium. physiology.org Studies have demonstrated that Angiotensin (1-7) can prevent collagen deposition in the heart, independent of its effects on blood pressure. physiology.org In models of hypertension, chronic infusion of Angiotensin (1-7) prevented both interstitial and perivascular collagen deposition. physiology.orgnih.gov The peptide has been shown to bind to specific receptors on cardiac fibroblasts, initiating anti-fibrotic and anti-trophic effects. physiology.org By reducing cardiac fibrosis, Angiotensin (1-7) helps to improve cardiac remodeling and function. physiology.orgspandidos-publications.com
Anti-Atherogenic Properties
Atherosclerosis, the buildup of plaques in the arteries, is a major underlying cause of cardiovascular disease. Angiotensin (1-7) possesses anti-atherogenic properties that help to protect against the development and progression of this condition. It has been shown to reduce macrophage infiltration and oxidative stress within atherosclerotic plaques. mdpi.com Furthermore, Angiotensin (1-7) can decrease the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in the aorta and in macrophages. mdpi.com These anti-inflammatory effects contribute to the stabilization of atherosclerotic plaques. mdpi.comnih.gov By promoting an anti-inflammatory phenotype and suppressing vascular lipid accumulation, Angiotensin (1-7) plays a crucial role in mitigating the atherosclerotic process. mdpi.comfrontiersin.orgresearchgate.net
Anti-Arrhythmogenic Properties
Cardiac arrhythmias, or irregular heartbeats, can be life-threatening. Angiotensin (1-7) has demonstrated anti-arrhythmogenic effects in various experimental settings. ahajournals.org At low concentrations, it has been shown to reduce the incidence and duration of reperfusion arrhythmias in isolated rat hearts. ahajournals.orgahajournals.org This protective effect is in contrast to the pro-arrhythmic effects observed at higher concentrations. ahajournals.orgfrontiersin.org The anti-arrhythmic action of Angiotensin (1-7) is thought to involve the release of endogenous prostaglandins (B1171923) and may be mediated through the Mas receptor. ahajournals.orgresearchgate.net Studies have shown that Angiotensin (1-7) can decrease the number of arrhythmic events without altering cardiac contractility. researchgate.netnih.gov
| Arrhythmia Model | Effect of Angiotensin (1-7) | Proposed Mechanism |
| Ischemia-reperfusion in isolated rat hearts | Reduced incidence and duration of arrhythmias. ahajournals.org | Release of endogenous prostaglandins. ahajournals.org |
| Halothane and adrenaline-induced arrhythmia in rats | Significantly reduced cardiac arrhythmias. researchgate.netnih.gov | Blocked by A-779 and L-NAME, suggesting Mas receptor and NO involvement. researchgate.netnih.gov |
| Reperfusion in transgenic rats with increased Ang-(1-7) | Reduced duration of cardiac arrhythmias. ahajournals.org | Involvement of the sodium pump. ahajournals.org |
Improved Cardiac Output
Angiotensin (1-7) has been shown to have a positive impact on cardiac function, including an improvement in cardiac output. physiology.orgresearchgate.netahajournals.org In normotensive animals, the vasodilatory effects of Angiotensin (1-7) lead to a decrease in total peripheral resistance, which in turn causes a reflexive increase in cardiac output to maintain blood pressure. nih.govahajournals.org In the context of heart failure, chronic infusion of Angiotensin (1-7) has been found to improve endothelial function, coronary perfusion, and preserve cardiac function. physiology.org
Vascular Remodeling
Vascular remodeling refers to changes in the structure of blood vessels, which can be either adaptive or pathological. Angiotensin (1-7) plays a beneficial role in vascular remodeling, primarily through its anti-proliferative effects on vascular smooth muscle cells.
Angiogenesis Modulation (Context-Dependent)
Angiotensin (1-7) [Ang-(1-7)] demonstrates a complex, context-dependent role in the regulation of angiogenesis, the formation of new blood vessels. Its effects can be either pro-angiogenic or anti-angiogenic, depending on the specific physiological or pathological condition.
In the context of wound healing and cardiac repair, Ang-(1-7) has been shown to promote angiogenesis. Following a myocardial infarction, for instance, the expression of Angiotensin-Converting Enzyme 2 (ACE2), the primary enzyme responsible for Ang-(1-7) production, and the Mas receptor, through which Ang-(1-7) exerts many of its effects, are significantly increased in the infarcted myocardium. nih.gov This upregulation coincides with activated angiogenesis. nih.gov Studies in animal models of myocardial infarction have revealed that Ang-(1-7) promotes the formation of new blood vessels, which is crucial for cardiac repair and the restoration of ventricular function. nih.gov This pro-angiogenic effect is mediated, at least in part, by stimulating the expression of vascular endothelial growth factor (VEGF)-D and matrix metalloproteinase (MMP)-9. nih.gov
Conversely, in the context of tumor growth, Ang-(1-7) exhibits potent anti-angiogenic properties. Research on human lung cancer xenografts has demonstrated that Ang-(1-7) administration reduces tumor growth by decreasing blood vessel density. aacrjournals.org This anti-angiogenic activity is associated with a reduction in the expression of VEGF, a key promoter of angiogenesis. aacrjournals.org Further in vitro studies have shown that Ang-(1-7) can inhibit the formation of endothelial cell tubules, a critical step in the angiogenic process. aacrjournals.org The anti-angiogenic effects of Ang-(1-7) in this context may also be linked to a reduction in cyclooxygenase-2 (COX-2), an enzyme that can promote angiogenesis through the production of prostaglandins and other growth factors. aacrjournals.org
The dichotomous nature of Ang-(1-7)'s influence on angiogenesis is further highlighted in studies using murine sponge models, which mimic the formation of new blood vessels during wound healing. In this model, Ang-(1-7) was found to inhibit angiogenesis, and this effect was mediated by the release of nitric oxide. physiology.org
Table 1: Context-Dependent Angiogenic Effects of Angiotensin (1-7)
| Context | Effect on Angiogenesis | Associated Mediators |
|---|---|---|
| Myocardial Infarction | Pro-angiogenic | VEGF-D, MMP-9 |
| Tumor Growth (Lung Cancer) | Anti-angiogenic | Reduced VEGF, Reduced COX-2 |
| Wound Healing (Sponge Model) | Anti-angiogenic | Nitric Oxide |
Renal System
Angiotensin (1-7) plays a significant role in the physiology and pathophysiology of the renal system, exerting its effects on blood flow, inflammation, fibrosis, and apoptosis.
Angiotensin (1-7) generally acts as a vasodilator in the renal vasculature, counteracting the vasoconstrictor effects of Angiotensin II. nih.govscienceopen.com This vasodilatory action helps to increase renal blood flow. scienceopen.comphysiology.org The increase in renal blood flow mediated by Ang-(1-7) is believed to be facilitated by the release of nitric oxide and prostaglandins. scienceopen.com
However, the vasodilatory response to Ang-(1-7) can be blunted in certain pathological conditions. For example, in human kidneys with atherosclerotic renal artery stenosis, the vasodilatory effect of Ang-(1-7) is significantly reduced. nih.govmaastrichtuniversity.nl This suggests that the local vascular environment and the activity of the renin-angiotensin system can influence the renal hemodynamic response to Ang-(1-7). nih.govnih.gov In some experimental models, at higher concentrations, Ang-(1-7) has been observed to cause a mild, dose-dependent decrease in renal blood flow. physiology.org
The role of Angiotensin (1-7) in renal inflammation is multifaceted, with evidence supporting both anti-inflammatory and, in some contexts, potentially pro-inflammatory effects.
Predominantly, Ang-(1-7) exhibits anti-inflammatory properties in the kidney. In various models of kidney injury, including those induced by chronic intermittent hypoxia and diabetic nephropathy, Ang-(1-7) treatment has been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.govphysiology.orgresearchgate.net This reduction in inflammatory markers is associated with the amelioration of renal injury. nih.govphysiology.org In a murine model of acute kidney injury progressing to chronic kidney disease, Ang-(1-7) administration led to a marked reduction in inflammatory cytokines. researchgate.netnih.gov
However, the response to Ang-(1-7) can be context-dependent. Some studies suggest that in certain conditions, the absence of Ang-(1-7) signaling through its Mas receptor might prevent renal inflammation, hinting at a more complex role than simple anti-inflammation. frontiersin.org Despite this, the bulk of current research points towards a protective, anti-inflammatory role for Ang-(1-7) in the kidney. frontiersin.orgmdpi.com
Table 2: Modulation of Renal Inflammation by Angiotensin (1-7)
| Experimental Model | Key Inflammatory Markers Modulated | Observed Effect |
|---|---|---|
| Chronic Intermittent Hypoxia | IL-6, TNF-α | Reduction |
| Diabetic Nephropathy (ZDF Rats) | IL-6, TNF-α, ED-1 | Reduction |
| High-Fat Diet-Induced Renal Injury | TNF-α, MCP-1, IL-1β | Reduction |
| AKI to CKD Progression | TGF-β1, Collagen I | Reduction |
Renal Fibrosis Attenuation
Angiotensin (1-7) has been consistently shown to attenuate renal fibrosis, the excessive accumulation of extracellular matrix that leads to organ scarring and dysfunction. jrenendo.comnih.gov This anti-fibrotic effect is a key component of its renoprotective actions. plos.org
In experimental models of obstructive nephropathy and diabetic nephropathy, Ang-(1-7) administration significantly reduces the expression of pro-fibrotic proteins. physiology.orgplos.org The mechanisms underlying this anti-fibrotic effect are multifactorial and include:
Inhibition of TGF-β1/Smad signaling: Transforming growth factor-beta 1 (TGF-β1) is a potent pro-fibrotic cytokine. Ang-(1-7) has been shown to suppress the TGF-β1/Smad signaling pathway, a central mediator of fibrosis. jrenendo.complos.org
Reduction of Oxidative Stress: Ang-(1-7) can decrease the production of reactive oxygen species (ROS) by reducing the expression of enzymes like NADPH oxidase 4 (NOX4). nih.gov Oxidative stress is a known driver of renal fibrosis.
Counteraction of Angiotensin II effects: Ang-(1-7) opposes the pro-fibrotic actions of Angiotensin II. jrenendo.com It can decrease the expression of connective tissue growth factor (CTGF) and the phosphorylation of MAP kinases like ERK1/2, which are involved in fibrogenesis. jrenendo.comnih.gov
Angiotensin (1-7) exerts a protective effect against apoptosis, or programmed cell death, in the renal tubulointerstitium. This anti-apoptotic action contributes to the preservation of renal structure and function in the face of injury. plos.orgscielo.org.mx
In a rat model of unilateral ureteral obstruction, a condition characterized by significant tubulointerstitial apoptosis, treatment with Ang-(1-7) markedly attenuated the number of apoptotic tubular epithelial cells. plos.org This was accompanied by a restoration of the balance between pro-apoptotic (e.g., Bax, cleaved caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins. plos.org Similarly, in diabetic mice, Ang-(1-7) administration has been shown to reduce tubular apoptosis. nih.govconsensus.app
The anti-apoptotic effects of Ang-(1-7) are also linked to the mitigation of cellular stress. In human proximal tubular cells exposed to oxidative stress, Ang-(1-7) was found to reduce apoptosis by improving mitochondrial function and attenuating endoplasmic reticulum stress. nih.gov These protective effects are mediated through the Mas receptor. nih.gov
Central Nervous System
Within the central nervous system (CNS), Angiotensin (1-7) functions as a neuromodulator, influencing a range of physiological processes, including cardiovascular control and neuroprotection. portlandpress.comnih.gov A complete renin-angiotensin system exists in the brain, allowing for the local production and action of Ang-(1-7). portlandpress.com
Ang-(1-7) acts at various sites within the brain that are involved in the regulation of blood pressure, such as the hypothalamus and brainstem. explorationpub.comresearchgate.net Its central effects on cardiovascular function are often contrary to those of Angiotensin II. explorationpub.com For instance, central administration of Ang-(1-7) can lead to a decrease in blood pressure in hypertensive animal models. explorationpub.com
A key mechanism for its neuromodulatory action is its influence on neurotransmitter systems, particularly the noradrenergic system. portlandpress.comnih.gov Ang-(1-7) has been shown to have an inhibitory effect on noradrenergic neurotransmission at the central level. ahajournals.org It can reduce the synthesis and release of norepinephrine and increase its reuptake, thereby contributing to a sympathoinhibitory effect. portlandpress.comnih.gov This action is mediated, in part, by a nitric oxide-dependent mechanism. ahajournals.org
Beyond its role in cardiovascular regulation, Ang-(1-7) also exhibits neuroprotective properties. nih.govexplorationpub.com It can counteract the harmful effects of Angiotensin II in the brain, which include promoting inflammation, oxidative stress, and neuronal apoptosis. explorationpub.com In experimental models of brain injury, Ang-(1-7) has been shown to protect neurons and other glial cells from damage. ahajournals.org Furthermore, there is evidence to suggest that Ang-(1-7) may play a role in modulating higher brain functions such as anxiety. explorationpub.com
Table 3: Central Nervous System Effects of Angiotensin (1-7)
| Brain Region/System | Effect | Mechanism/Mediator |
|---|---|---|
| Hypothalamus/Brainstem | Blood pressure regulation, sympathoinhibition | Reduced norepinephrine release, Nitric oxide |
| General CNS | Neuroprotection | Counteracts Angiotensin II effects, reduces oxidative stress and apoptosis |
| Limbic System (potential) | Anxiety modulation | Mas receptor activation |
Neuroprotection and Neuronal Survival
Angiotensin (1-7) [Ang-(1-7)], a key component of the protective arm of the Renin-Angiotensin System (RAS), exerts significant neuroprotective effects and promotes neuronal survival. explorationpub.com Its mechanisms of action are multifaceted, often counteracting the detrimental effects of Angiotensin II (Ang II). explorationpub.comfrontiersin.org The neuroprotective capacity of Ang-(1-7) is primarily mediated through its interaction with the Mas receptor (MasR). explorationpub.comnih.gov
Activation of the Ang-(1-7)/MasR axis triggers several downstream signaling pathways that contribute to neuronal preservation. One key mechanism is the increased production of nitric oxide (NO) and arachidonic acid, which in turn activate signaling cascades that promote neuronal survival. explorationpub.com In conditions of brain injury, such as stroke, Ang-(1-7) has been shown to reduce neuronal cell death and swelling. explorationpub.com This protective effect is linked to a decrease in the expression of NADPH oxidase, leading to a reduction in the production of reactive oxygen species (ROS). explorationpub.comalzdiscovery.org
Furthermore, Ang-(1-7) has been demonstrated to increase neuron survival in animal models of hemorrhagic stroke. nih.gov For instance, in stroke-prone spontaneously hypertensive rats, central administration of Ang-(1-7) not only increased survival time but also showed a trend towards an increased number of neurons in the striatum. nih.gov The neuroprotective actions of Ang-(1-7) are also associated with its ability to stimulate the production of brain-derived neurotrophic factor (BDNF), a key molecule in neurogenesis and neuronal health. alzdiscovery.org
Modulation of Cognitive Functions (e.g., Learning and Memory, Synaptic Plasticity)
Ang-(1-7) plays a crucial role in modulating higher cognitive functions, including learning and memory, by influencing synaptic plasticity. explorationpub.comnih.gov The RAS within the brain is known to be involved in these complex processes, with Ang-(1-7) emerging as a significant contributor. nih.gov
Research has demonstrated that Ang-(1-7) enhances long-term potentiation (LTP), a form of synaptic plasticity that is considered a primary cellular mechanism underlying learning and memory. sci-hub.sefrontiersin.org Specifically, studies have shown that Ang-(1-7) facilitates LTP in the CA1 region of the hippocampus and the lateral amygdala, two brain regions critical for memory formation. explorationpub.comsci-hub.seportlandpress.com This enhancement of LTP is mediated through the Mas receptor, as the effect is abolished in mice lacking this receptor. sci-hub.se
The cognitive-enhancing effects of Ang-(1-7) are linked to the release of prostanoids and nitric oxide upon its binding to the Mas receptor. nih.gov These molecules act as crucial intercellular messengers in the processes of LTP and memory consolidation. nih.gov In animal models, Ang-(1-7) has been shown to be involved in object recognition memory. portlandpress.com Furthermore, activation of the Ang-(1-7) pathway has been shown to improve cognitive performance in rodent models of various neurocognitive disorders. nih.gov
Role in Neurocognitive Disorders (e.g., Alzheimer's Disease, Parkinson's Disease, Stroke, Brain Injury)
Ang-(1-7) has demonstrated beneficial effects in a range of neurocognitive disorders by counteracting the underlying pathological processes. alzdiscovery.orgnih.gov Its neuroprotective actions are particularly relevant in conditions characterized by neuroinflammation, oxidative stress, and neuronal loss.
Alzheimer's Disease (AD): In animal models of AD, Ang-(1-7) has been shown to ameliorate cognitive impairment. alzdiscovery.org While it may not alter the levels of amyloid-beta plaques, it can improve cerebral blood flow and cerebrovascular reactivity, which are often compromised in AD. alzdiscovery.org Furthermore, Ang-(1-7) levels have been found to be inversely correlated with tau hyperphosphorylation, a key pathological feature of the disease. alzdiscovery.org
Parkinson's Disease (PD): Experimental models of Parkinson's disease have shown that Ang-(1-7) can prevent neuronal damage by inhibiting the MAPK/Nox signaling pathway and modulating inflammatory cascades. nih.gov
Stroke: Ang-(1-7) exerts significant cerebroprotective effects in both ischemic and hemorrhagic stroke. nih.govnih.gov In models of ischemic stroke, it reduces infarct size and improves neurological outcomes. explorationpub.comnih.gov These beneficial effects are attributed to its anti-inflammatory and anti-oxidative properties. explorationpub.com In hemorrhagic stroke models, continuous central infusion of Ang-(1-7) has been shown to significantly increase survival and reduce the number of hemorrhages. nih.gov
Brain Injury: Following traumatic brain injury (TBI), systemic treatment with Ang-(1-7) has been shown to reduce lesion volume, improve learning and memory deficits, and attenuate microglial and astrocyte activation. nih.gov It also reduces phosphorylated tau levels and neuronal cell loss in the cortex and hippocampus. nih.gov
The table below summarizes the effects of Ang-(1-7) in various neurocognitive disorder models.
| Disorder | Animal Model | Key Findings |
| Alzheimer's Disease | 5xFAD mice | Ameliorated cognitive impairment, increased cerebral blood flow. alzdiscovery.org |
| Stroke (Ischemic) | MCAO rats | Reduced infarct size and neurological deficits. explorationpub.comnih.gov |
| Stroke (Hemorrhagic) | spSHR | Increased survival, decreased hemorrhages, reduced microglia. nih.gov |
| Traumatic Brain Injury | TBI mice | Reduced lesion volume, improved memory, attenuated gliosis. nih.gov |
Cerebrovascular Function and Angiogenesis
Ang-(1-7) plays a vital role in maintaining and improving cerebrovascular health through its effects on blood flow and the formation of new blood vessels (angiogenesis). nih.govnih.gov These actions are critical for its neuroprotective effects, particularly in the context of ischemic conditions. nih.gov
The peptide enhances cerebral blood flow, which can help to mitigate the damage caused by reduced blood supply during events like a stroke. explorationpub.comnih.gov This vasodilatory effect is partly mediated by the upregulation of endothelial nitric oxide synthase (eNOS) and subsequent NO production. nih.govmdpi.com
Furthermore, Ang-(1-7) has been shown to promote brain angiogenesis. nih.govnih.gov Chronic infusion of Ang-(1-7) can significantly increase the density of capillaries in the brain by promoting the proliferation of endothelial cells. nih.govnih.gov This process is dependent on the Mas receptor and the activation of the eNOS pathway, leading to an increase in NO and vascular endothelial growth factor (VEGF). alzdiscovery.orgnih.gov The newly formed blood vessels can improve regional cerebral blood flow, thereby increasing the brain's tolerance to subsequent ischemic events. nih.govnih.gov
Neuroinflammation and Oxidative Stress Modulation
A cornerstone of Ang-(1-7)'s neuroprotective action is its ability to powerfully modulate neuroinflammation and oxidative stress, two processes implicated in the pathology of numerous neurological disorders. nih.govmdpi.com It generally exerts anti-inflammatory and anti-oxidative effects, opposing the pro-inflammatory and pro-oxidant actions of Ang II. explorationpub.comalzdiscovery.org
Neuroinflammation: Ang-(1-7) can suppress neuroinflammatory responses by inhibiting the activation of key inflammatory pathways. For instance, it has been shown to inhibit the activity of nuclear factor-κB (NF-κB), a central regulator of inflammation. explorationpub.commdpi.com This leads to a reduction in the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). explorationpub.comalzdiscovery.orgfrontiersin.org Ang-(1-7) can also decrease the activation and number of microglia, the brain's resident immune cells, in response to injury. nih.gov
Oxidative Stress: The peptide mitigates oxidative stress by reducing the production of reactive oxygen species (ROS). alzdiscovery.orgbio-conferences.org It achieves this by downregulating the expression of pro-oxidant enzymes like inducible nitric oxide synthase (iNOS) and NADPH oxidase. explorationpub.comnih.gov By limiting oxidative damage, Ang-(1-7) helps to protect neurons from apoptosis and other forms of cell death. nih.gov
The table below details the molecular targets of Ang-(1-7) in modulating neuroinflammation and oxidative stress.
| Process | Molecular Target | Effect of Ang-(1-7) |
| Neuroinflammation | NF-κB | Inhibition explorationpub.commdpi.com |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Reduction explorationpub.comalzdiscovery.org | |
| Microglia | Decreased activation/number nih.gov | |
| Oxidative Stress | NADPH Oxidase | Decreased expression explorationpub.comalzdiscovery.org |
| iNOS | Decreased expression nih.gov | |
| ROS | Reduction alzdiscovery.orgbio-conferences.org |
Autonomic Nervous System Control (e.g., Norepinephrine Release and Uptake)
Ang-(1-7) plays a significant neuromodulatory role within the central nervous system, particularly in the control of autonomic functions. portlandpress.com It often exhibits a sympathoinhibitory action, counteracting the sympathoexcitatory effects of Ang II. explorationpub.com A key aspect of this function is its influence on the synaptic levels of norepinephrine (NE), a primary neurotransmitter of the sympathetic nervous system. portlandpress.comahajournals.org
At the central level, Ang-(1-7) acts as a negative modulator of NE. portlandpress.com It has been shown to inhibit the synthesis and release of NE from hypothalamic neurons. portlandpress.comahajournals.org This inhibitory effect is more pronounced in hypertensive models. portlandpress.com The mechanism involves a reduction in the activity and expression of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. portlandpress.com
In addition to reducing NE release, Ang-(1-7) also enhances its clearance from the synaptic cleft. It achieves this by increasing the expression of the norepinephrine transporter (NET), which is responsible for the reuptake of NE into presynaptic terminals. portlandpress.com This dual action of inhibiting release and promoting uptake contributes to a reduction in sympathetic outflow from the brain, which can have significant implications for cardiovascular regulation. portlandpress.comnih.govnih.gov
Regional Brain Effects (e.g., Hypothalamus, Brainstem, Hippocampus, Amygdala)
The effects of Ang-(1-7) are not uniform throughout the brain; rather, they are specific to regions where its receptor, MasR, is expressed. explorationpub.com MasR has been identified in several key brain areas involved in cardiovascular control, cognition, and emotional regulation. explorationpub.commdpi.comfrontiersin.org
Hippocampus and Amygdala: These limbic structures are integral to learning, memory, and emotional processing. explorationpub.com The presence of MasR in the hippocampus and amygdala underlies the cognitive and anxiolytic effects of Ang-(1-7). explorationpub.com As mentioned previously, Ang-(1-7) stimulates synaptic plasticity in these regions, which is a cellular basis for its effects on learning and memory. explorationpub.comnih.gov Its actions in the amygdala are also linked to the modulation of stress and anxiety responses. explorationpub.com
Metabolic System
Angiotensin (1-7) [Ang-(1-7)], a key component of the counter-regulatory axis of the Renin-Angiotensin System (RAS), plays a significant role in metabolic regulation. nih.govimrpress.com It often opposes the effects of Angiotensin II, contributing to improved metabolic health. nih.gov
Ang-(1-7) is recognized for its beneficial impact on glucose metabolism. nih.gov The Angiotensin-Converting Enzyme 2 (ACE2)/Ang-(1-7)/Mas axis is crucial for protecting the body from abnormalities in glucose metabolism. nih.govimrpress.com Research indicates that this axis can enhance glucose tolerance and improve insulin (B600854) sensitivity by protecting pancreatic β-cells, increasing insulin secretion, improving glucose metabolism in adipose tissue, boosting glucose uptake by skeletal muscle, and inhibiting liver gluconeogenesis. nih.govimrpress.com
In studies using isolated mouse islets, Ang-(1-7) was found to increase glucose-stimulated insulin secretion in a manner dependent on its receptor, Mas. bioscientifica.comnih.gov This effect is associated with an increase in intracellular cyclic AMP (cAMP). bioscientifica.comnih.gov Further investigation in a pancreatic β-cell line revealed that Ang-(1-7) induces an increase in cAMP, activates the cAMP-response element binding protein (CREB), and enhances the expression of the cystic fibrosis transmembrane conductance regulator (CFTR), ultimately potentiating glucose-stimulated insulin secretion. bioscientifica.com In skeletal muscle, Ang-(1-7) has been shown to counteract the inhibitory effect of Angiotensin II on glucose transport activity. portlandpress.com
Ang-(1-7) plays a regulatory role in lipid metabolism in both the liver and adipose tissue. nih.gov Studies using transgenic rats that overexpress Ang-(1-7) have demonstrated significant effects on lipid profiles and fat deposition. ahajournals.org These animals exhibited decreased levels of triglycerides and cholesterol, along with a notable reduction in abdominal fat mass, without changes in food intake. ahajournals.org
Further research has shown that Ang-(1-7) can decrease lipogenesis in adipose tissue. nih.gov In the liver of transgenic rats, a decreased concentration of triacylglycerol was observed, which may be due to increased activity of cytosolic lipases and reduced fatty acid uptake and synthesis. nih.gov An oral formulation of Ang-(1-7) was found to prevent high-fat diet-induced hepatic steatosis (fatty liver) in mice. ahajournals.orgnih.gov This was associated with a reduction in circulating total cholesterol and triglycerides. ahajournals.orgnih.gov The treatment also suppressed the expression of liver genes related to adipogenesis, such as acetyl-CoA carboxylase and peroxisome proliferator-activated receptor-γ (PPARγ). ahajournals.orgnih.gov
Ang-(1-7) has shown ameliorating effects in the context of obesity and metabolic syndrome. nih.gov Chronic treatment with Ang-(1-7) in a rat model of metabolic syndrome resulted in lower body weight, reduced total fat mass, decreased serum triglycerides, improved glucose tolerance, and better insulin sensitivity. nih.gov These beneficial metabolic effects were also observed in the absence of weight loss in short-term treatment studies. nih.gov
In obese mice, the insulin-sensitizing effects of Angiotensin-Converting Enzyme (ACE) inhibitors are partly attributed to the increased levels of Ang-(1-7) that result from ACE inhibition. nih.gov Blocking the Ang-(1-7) Mas receptor was found to attenuate the improvements in insulin sensitivity mediated by the ACE inhibitor captopril. nih.gov Some human studies suggest a link between lower circulating Ang-(1-7) levels and a higher body mass index, indicating a potential deficiency of this peptide in obesity. mdpi.comufmg.br The collective evidence points to the potential of the Ang-(1-7)/Mas axis as a target for managing obesity and metabolic syndrome. mdpi.commdpi.com
Table 1: Effects of Angiotensin (1-7) on Metabolic Parameters
| Parameter | Organ/System | Observed Effect | Research Model |
|---|---|---|---|
| Glucose Tolerance | Whole Body | Enhanced | Transgenic Rats, Fructose-Fed Rats |
| Insulin Sensitivity | Whole Body | Improved | Transgenic Rats, Obese Mice |
| Insulin Secretion | Pancreatic β-cells | Increased / Potentiated | Isolated Mouse Islets, β-cell lines |
| Triglycerides | Plasma / Liver | Decreased | Transgenic Rats, Fructose-Fed Rats |
| Cholesterol | Plasma | Decreased | Transgenic Rats |
| Fat Mass | Abdominal / Total | Decreased | Transgenic Rats, Fructose-Fed Rats |
| Hepatic Steatosis | Liver | Prevented / Reduced | High-Fat Diet Mice |
| Body Weight | Whole Body | Decreased | Fructose-Fed Rats, Obese Mice |
Cancer Biology
Angiotensin (1-7) has emerged as a peptide with significant anti-tumorigenic properties, demonstrating inhibitory effects on cancer cell growth and proliferation across various types of cancer. nih.gov
Lung Cancer: Ang-(1-7) demonstrates potent anti-proliferative effects on human lung cancer cells. nih.gov In vitro studies have shown that Ang-(1-7) inhibits the growth of multiple lung cancer cell lines, including A549, SK-LU-1, and SK-MES-1, at subnanomolar concentrations. nih.govnih.gov This inhibitory effect is mediated through the Mas receptor and is associated with a reduction in the phosphorylation of the MAP kinases ERK1/2. nih.govnih.gov In vivo, administration of Ang-(1-7) to mice with human lung tumor xenografts resulted in a significant reduction in tumor volume, which was associated with a decrease in the proliferation marker Ki67. nih.govaacrjournals.org Furthermore, Ang-(1-7) has been shown to reduce the expression of cyclooxygenase-2 (COX-2), a protein often overexpressed in adenocarcinomas, suggesting another mechanism for its anti-tumor activity. aacrjournals.orgaacrjournals.org
Breast Cancer: The anti-proliferative action of Ang-(1-7) extends to breast cancer. aacrjournals.org The peptide significantly reduces mitogen-stimulated growth and decreases serum-stimulated DNA synthesis in human breast cancer cell lines such as ZR-75-1 and MCF-7. aacrjournals.org This effect is dose-dependent, with IC50 values in the subnanomolar range. aacrjournals.org In vivo studies using orthotopic human breast tumors in mice showed that Ang-(1-7) administration led to a marked decrease in tumor volume and weight. nih.gov Mechanistically, Ang-(1-7) can induce cell cycle arrest. aacrjournals.org It also exerts anti-proliferative and pro-apoptotic effects on T47D breast cancer cells. scirp.org While some studies show Ang-(1-7) does not directly induce proliferation, it can block Angiotensin II-induced migration, a key process in cancer progression. nih.gov
Prostate Cancer: Ang-(1-7) has been shown to be effective in reducing the proliferation of prostate cancer cells. nih.gov In studies involving human LNCaP prostate cancer xenografts in mice, treatment with Ang-(1-7) markedly reduced both the volume and weight of the tumors. nih.gov Histological analysis of these tumors revealed decreased immunoreactivity for Ki67 and reduced phosphorylation of the MAP kinases ERK1/2 in the Ang-(1-7)-treated group, indicating a reduction in cell proliferation. nih.gov Further studies have confirmed the anti-proliferative properties of the peptide in metastatic prostate cancer models. nih.gov
Glioblastoma Multiforme (GBM): Ang-(1-7) exhibits significant anti-proliferative effects against glioblastoma multiforme, a highly aggressive brain tumor. ascopubs.org It has been shown to reduce the serum-stimulated growth of human glioblastoma cell lines in vitro. ascopubs.org In vivo studies using a human glioblastoma xenograft model demonstrated that treatment with Ang-(1-7) resulted in tumors that were approximately three times smaller in volume and 50% lighter in weight compared to controls. ascopubs.org This reduction in tumor growth was associated with a significant decrease in the proliferation marker Ki67. ascopubs.org Further research in an orthotopic mouse model confirmed that Ang-(1-7) administration markedly reduced tumor burden and cell proliferation, partly by attenuating ERK1/ERK2 activation. researchgate.net The anti-proliferative effects of Ang-(1-7) in GBM are mediated through its Mas receptor. spandidos-publications.com
Table 2: Anti-Proliferative Effects of Angiotensin (1-7) in Various Cancers
| Cancer Type | Cell Line / Model | Key Anti-Proliferative Finding | Associated Molecular Changes |
|---|---|---|---|
| Lung Cancer | A549, SK-LU-1, SK-MES-1 cells; A549 xenografts | Inhibited cell growth; Reduced tumor volume | Reduction in p-ERK1/2; Decreased Ki67; Decreased COX-2 |
| Breast Cancer | ZR-75-1, MCF-7, T47D cells; Orthotopic tumors | Reduced mitogen-stimulated growth & DNA synthesis; Decreased tumor volume | Induced cell cycle arrest; Pro-apoptotic effects |
| Prostate Cancer | LNCaP xenografts | Markedly reduced tumor volume and weight | Decreased Ki67; Reduced p-ERK1/2 |
| Glioblastoma Multiforme | U87, G48a cells; Xenograft & Orthotopic models | Reduced cell growth; Markedly decreased tumor volume & burden | Decreased Ki67; Attenuated ERK1/2 activation |
Anti-Tumorigenic Effects (e.g., Lung Cancer, Breast Cancer, Prostate Cancer, Glioblastoma Multiforme)
Inhibition of Cell Migration and Invasion
Angiotensin (1-7) has demonstrated significant inhibitory effects on the migration and invasion of various cancer cells, a crucial step in metastasis. In breast cancer, Angiotensin (1-7) and its Mas receptor agonist, AVE0991, have been shown to reduce cell motility and invasion. mdpi.com This effect is partly achieved by counteracting the pro-metastatic actions of Angiotensin II. nih.gov For instance, Angiotensin (1-7) can abolish Angiotensin II-induced migration and invasion in breast cancer cells. nih.gov
In the context of lung cancer, studies on A549 human lung adenocarcinoma cells revealed that Angiotensin (1-7) diminishes migratory and invasive capabilities by downregulating the expression and activity of matrix metalloproteinase-2 (MMP-2) and MMP-9. nih.gov The mechanism underlying this inhibition involves the inactivation of key signaling pathways, including PI3K/Akt, P38, and JNK. nih.gov
The table below summarizes the inhibitory effects of Angiotensin (1-7) on cell migration and invasion in different cancer types.
| Cancer Type | Cell Line(s) | Key Findings | Signaling Pathways Implicated |
| Breast Cancer | Not specified | Reduced cell motility and invasion. mdpi.com | - |
| Breast Cancer | MDA-MB-231 | Abrogated Angiotensin II-induced migration and invasion. nih.govoncotarget.com | PI3K/Akt, ERK1/2 nih.gov |
| Lung Cancer | A549 | Reduced migratory and invasive abilities. nih.gov | PI3K/Akt, P38, JNK nih.gov |
Anti-Angiogenic Activities
Angiotensin (1-7) exerts anti-tumor effects by inhibiting angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. nih.gov In lung cancer models, Angiotensin (1-7) has been observed to reduce vessel density in tumors, an effect associated with a decrease in vascular endothelial growth factor (VEGF). nih.gov Similarly, in nasopharyngeal carcinoma xenografts, Angiotensin (1-7) inhibits tumor growth through its anti-angiogenic properties, which include the attenuation of VEGF and its receptors. frontiersin.orgnih.gov
Furthermore, in prostate cancer, Angiotensin (1-7) has been found to reduce metastasis through its anti-angiogenic activities. frontiersin.orgnih.gov It achieves this by decreasing angiogenic factors while increasing the levels of soluble Flt-1 (sFlt-1), a decoy receptor for VEGF. oncotarget.com The anti-angiogenic effects of Angiotensin (1-7) have also been noted in hepatocellular carcinoma, contributing to the inhibition of tumor growth. nih.govfrontiersin.org
Reduction of Cancer-Associated Fibrosis
Cancer-associated fibrosis, characterized by excessive deposition of extracellular matrix components, contributes to tumor progression. Angiotensin (1-7) has been shown to counteract this process. In orthotopic breast tumor models, Angiotensin (1-7) administration led to a reduction in both interstitial and perivascular fibrosis, which was associated with a significant decrease in collagen I deposition. nih.govnih.gov
The underlying mechanism for this anti-fibrotic effect involves the inhibition of cancer-associated fibroblast (CAF) growth. nih.govaacrjournals.org Angiotensin (1-7) attenuates the in vitro growth of CAFs isolated from breast tumors and reduces their production of fibronectin and transforming growth factor-β (TGF-β). nih.gov This is linked to an increase in MAPK phosphatase DUSP1 and a subsequent reduction in ERK1/2 kinase activity. nih.gov
Modulation of Tumor-Induced Inflammation
Angiotensin (1-7) plays a role in modulating the inflammatory environment within tumors, which is a critical component of cancer progression. nih.govnih.gov The anti-tumor effects of Angiotensin (1-7) are, in part, attributed to the reduction of tumor-induced inflammation. nih.govnih.govresearchgate.net
In a mouse model of lung cancer, the reduction in tumor growth by Angiotensin (1-7) was associated with a decrease in cyclooxygenase-2 (COX-2) mRNA and protein levels. researchgate.net COX-2 is a key enzyme in the production of inflammatory prostaglandins. researchgate.net Furthermore, in a model of cancer-induced bone pain, which is driven by inflammation, Angiotensin (1-7) demonstrated the ability to modulate inflammatory signaling. nih.gov
Pro-Tumorigenic Effects (e.g., Renal Cell Carcinoma)
In contrast to its anti-tumorigenic roles in many cancers, Angiotensin (1-7) has been shown to exert pro-tumorigenic effects in renal cell carcinoma (RCC). jpp.krakow.pl Studies have demonstrated that Angiotensin (1-7) can promote the migration and invasion of clear cell RCC (ccRCC) and papillary RCC (pRCC) cell lines. jpp.krakow.plresearchgate.netnih.gov This effect was observed to be dose-dependent and mediated through the activation of its receptor, Mas. jpp.krakow.plresearchgate.netnih.gov
In vivo studies using xenograft models of Caki-1 cells (a ccRCC line) showed that Angiotensin (1-7) promoted tumor growth. jpp.krakow.plresearchgate.netnih.gov Interestingly, this pro-growth effect was not inhibited by the blockade of the Mas receptor, suggesting the involvement of alternative pathways in vivo. jpp.krakow.plresearchgate.netnih.gov It is important to note that in these studies, Angiotensin (1-7) did not affect cell proliferation or tumor vessel density. jpp.krakow.plresearchgate.net The pro-migratory and pro-invasive effects in some RCC cell lines have been linked to the activation of the AKT signaling pathway. researchgate.netoaepublish.com
Context-Dependent Roles (e.g., Cancer Type, Signaling Pathways)
The role of the Angiotensin (1-7) in cancer is highly context-dependent, varying significantly with the cancer type and the specific signaling pathways involved. frontiersin.orgnih.gov While it generally exhibits anti-proliferative, anti-angiogenic, and anti-metastatic properties in cancers such as lung, breast, and prostate, its effects in renal cell carcinoma are pro-tumorigenic. nih.govfrontiersin.orgnih.gov
These discrepancies can be attributed to several factors, including differences in the expression levels of the components of the renin-angiotensin system (RAS) within different tumor microenvironments. mdpi.comoncotarget.com The specific signaling pathways activated by Angiotensin (1-7) also play a crucial role. For example, in lung cancer, its anti-invasive effects are mediated through the inactivation of the PI3K/Akt and MAPK pathways. nih.gov Conversely, in renal cell carcinoma, it promotes migration and invasion via MasR-induced Akt activation. frontiersin.orgnih.gov
The table below highlights the context-dependent effects of Angiotensin (1-7).
| Cancer Type | Predominant Effect | Key Signaling Pathways |
| Lung Cancer | Anti-tumorigenic | Inhibition of PI3K/Akt, P38, JNK, ERK1/2 nih.govnih.gov |
| Breast Cancer | Anti-tumorigenic | Inhibition of PI3K/Akt, ERK1/2 nih.gov |
| Prostate Cancer | Anti-tumorigenic | Inhibition of ERK1/2 nih.gov |
| Renal Cell Carcinoma | Pro-tumorigenic | Activation of MasR-induced Akt frontiersin.orgnih.gov |
Inflammation and Oxidative Stress (General Mechanisms)
Angiotensin (1-7) generally exerts anti-inflammatory and anti-oxidative stress effects, which contribute to its protective roles in various physiological and pathophysiological conditions. physiology.orgfrontiersin.orgnih.gov It often counteracts the pro-inflammatory and pro-oxidative actions of Angiotensin II. physiology.orgfrontiersin.org
The anti-inflammatory mechanisms of Angiotensin (1-7) include the modulation of cytokine production. For instance, it has been shown to increase the levels of the anti-inflammatory cytokine IL-10 while decreasing the levels of pro-inflammatory cytokines such as TNF-α and IL-6. frontiersin.orgnih.gov
In terms of oxidative stress, Angiotensin (1-7) can suppress the production of reactive oxygen species (ROS) by attenuating the activity of NADPH oxidase. physiology.org It can also enhance the expression of antioxidant enzymes. For example, in hypertensive models, Angiotensin (1-7) treatment increased the levels of the antioxidants peroxiredoxin 1 and peroxiredoxin 2. frontiersin.org These actions help to reduce cellular damage caused by oxidative stress. nih.gov
Anti-Inflammatory Effects
Angiotensin (1-7) has demonstrated significant anti-inflammatory properties across various organ systems. A primary mechanism underlying these effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses. nih.govkarger.com Angiotensin (1-7) has been shown to attenuate the activation of NF-κB, which in turn reduces the expression of pro-inflammatory cytokines and other inflammatory mediators. nih.govnih.govfrontiersin.org For instance, in a model of permanent cerebral ischemia, Angiotensin (1-7) infusion suppressed NF-κB activity, leading to a reduction in pro-inflammatory cytokines and cyclooxygenase-2 (COX-2) in the peri-infarct regions. nih.gov
The anti-inflammatory actions of Angiotensin (1-7) are often mediated through its receptor, Mas. nih.govkarger.com The binding of Angiotensin (1-7) to the Mas receptor can counteract the pro-inflammatory effects of Angiotensin II. karger.com Studies have shown that Angiotensin (1-7) can inhibit Angiotensin II-induced expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), as well as the chemokine monocyte chemoattractant protein-1 (MCP-1), in human umbilical vein endothelial cells (HUVECs). This inhibition is achieved through the suppression of the p38 mitogen-activated protein kinase (MAPK) and NF-κB pathways. karger.com Furthermore, Angiotensin (1-7) has been observed to decrease lipopolysaccharide (LPS)-induced inflammatory responses in macrophages. nih.gov
| Mechanism | Effect | Affected Molecules/Pathways | Organ/Cell Type | Reference |
|---|---|---|---|---|
| Inhibition of NF-κB Signaling | Reduced expression of pro-inflammatory cytokines and mediators | NF-κB, Pro-inflammatory cytokines, COX-2 | Brain (in cerebral ischemia), HUVECs, Macrophages | nih.govkarger.com |
| Suppression of Adhesion Molecule Expression | Decreased expression of ICAM-1 and VCAM-1 | p38 MAPK, NF-κB | HUVECs | karger.com |
| Inhibition of Chemokine Expression | Reduced expression of MCP-1 | p38 MAPK, NF-κB | HUVECs | karger.com |
Anti-Oxidative Stress Effects
Angiotensin (1-7) plays a crucial role in mitigating oxidative stress by modulating the balance between reactive oxygen species (ROS) production and antioxidant defense mechanisms. One of the key mechanisms is the attenuation of NADPH oxidase activity, a major source of cellular ROS. physiology.orgfrontiersin.org In diabetic models, Angiotensin (1-7) administration has been shown to decrease ROS levels in the bone marrow, partly by reducing the expression of p22-phox, a subunit of NADPH oxidase. oup.com It also downregulates Nox5 expression in thrombin-stimulated human aortic endothelial cells, leading to decreased ROS production. nih.gov
In addition to inhibiting ROS production, Angiotensin (1-7) enhances antioxidant defenses. For example, it has been found to increase the expression of superoxide (B77818) dismutase 3 (SOD3) in the bone marrow of diabetic mice, which contributes to the reduction of superoxide radicals. oup.com Furthermore, in a model of diabetic nephropathy, Angiotensin (1-7) treatment was associated with increased catalase activity, suggesting a stimulation of scavenging pathways. nih.gov The peptide also appears to influence the Nrf2 and HO-1 proteins, which are involved in the cellular response to oxidative stress. nih.gov In hypertensive rats, Angiotensin (1-7) treatment increased the levels of the antioxidant proteins peroxiredoxin-1 (Prdx1) and peroxiredoxin-2 (Prdx2) in the hypothalamus. frontiersin.org These combined actions of reducing ROS generation and boosting antioxidant systems underscore the significant anti-oxidative stress effects of Angiotensin (1-7).
| Mechanism | Specific Action | Affected Molecules | Model/System | Reference |
|---|---|---|---|---|
| Reduction of ROS Production | Decreased NADPH oxidase activity | p22-phox, Nox5 | Diabetic bone marrow, Human aortic endothelial cells | oup.comnih.gov |
| Decreased reactive oxygen species levels | ROS | Diabetic bone marrow, Human aortic endothelial cells | oup.comnih.gov | |
| Enhancement of Antioxidant Defenses | Increased expression of antioxidant enzymes | Superoxide dismutase 3 (SOD3), Catalase | Diabetic bone marrow, Diabetic kidney | oup.comnih.gov |
| Increased levels of antioxidant proteins | Peroxiredoxin-1 (Prdx1), Peroxiredoxin-2 (Prdx2) | Hypothalamus of hypertensive rats | frontiersin.org |
Fibrosis (General Mechanisms)
Anti-Fibrotic Effects
Angiotensin (1-7) exhibits potent anti-fibrotic properties in various tissues, including the heart, lungs, kidneys, and liver. nih.govphysiology.orgnih.govwjgnet.com A central mechanism for these effects is its ability to counteract the pro-fibrotic actions of the transforming growth factor-beta (TGF-β) pathway. nih.gov Angiotensin (1-7) has been shown to attenuate the TGF-β/SMAD signaling cascade. For instance, in skeletal muscle of a muscular dystrophy model, Angiotensin (1-7) attenuated the TGF-β/SMAD pathway. nih.gov It also inhibits the phosphorylation of ERK1/2, a component of the non-canonical TGF-β pathway, which is involved in the expression of fibrosis-related genes. nih.gov
The anti-fibrotic effects of Angiotensin (1-7) also involve the reduction of key markers of fibrosis. It has been demonstrated to decrease collagen synthesis and deposition. physiology.orgmdpi.com In a rat model of cardiac volume overload, Angiotensin (1-7) suppressed the increase in hydroxyproline (B1673980) content, a marker of collagen deposition. mdpi.com Furthermore, Angiotensin (1-7) can reduce the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, a critical step in fibrosis. nih.gov In cultured hepatic cells, Angiotensin (1-7) treatment led to lower production of α-SMA and hydroxyproline. wjgnet.com These effects are primarily mediated through the Mas receptor. nih.gov
| Mechanism | Effect | Affected Molecules/Pathways | Organ/Tissue | Reference |
|---|---|---|---|---|
| Inhibition of TGF-β Signaling | Attenuation of the canonical TGF-β/SMAD pathway | TGF-β, SMAD | Skeletal muscle | nih.gov |
| Inhibition of the non-canonical MAP kinase pathway | ERK1/2 | Renal proximal tubule cells | nih.gov | |
| Reduction of Fibrotic Markers | Decreased collagen synthesis and deposition | Collagen, Hydroxyproline | Heart, Liver | physiology.orgwjgnet.commdpi.com |
| Reduced expression of α-smooth muscle actin (α-SMA) | α-SMA | Liver | wjgnet.com |
Skeletal Muscle Function
Attenuation of Muscle Atrophy (e.g., Myostatin-Induced Atrophy)
Angiotensin (1-7) has emerged as a significant factor in preserving skeletal muscle mass and function, particularly by attenuating muscle atrophy. portlandpress.comnih.gov It has been shown to counteract the effects of myostatin, a negative regulator of muscle growth. nih.gov In C2C12 myotubes, Angiotensin (1-7) prevented the decrease in myotube diameter and myofibrillar protein levels induced by myostatin. nih.gov This anti-atrophic effect is associated with the downregulation of key components of the ubiquitin-proteasome pathway, specifically the E3 ubiquitin ligases atrogin-1 and MuRF-1, which are critical for muscle protein degradation. nih.govbiologists.com
The protective effects of Angiotensin (1-7) against muscle atrophy are also mediated through the activation of pro-survival and protein synthesis pathways. It has been demonstrated to increase signaling through the IGF-1/IGFR-1/Akt pathway. nih.govbiologists.com In a model of disuse muscle atrophy, Angiotensin (1-7) increased the phosphorylation of IGFR-1 and Akt, leading to the activation of downstream targets like p70S6K and FoxO3, which promote protein synthesis and inhibit protein degradation, respectively. biologists.com These anti-atrophic actions of Angiotensin (1-7) are dependent on its interaction with the Mas receptor. biologists.com Furthermore, Angiotensin (1-7) has been shown to improve muscle regeneration after injury. nih.gov
| Atrophy Model | Effect of Angiotensin (1-7) | Mechanism | Reference |
|---|---|---|---|
| Myostatin-Induced Atrophy | Prevents decrease in myotube diameter and myofibrillar protein levels | Decreases atrogin-1, MuRF-1, and TNF-α gene expression; Abolishes myostatin-induced ROS production and NF-κB activation | nih.gov |
| Disuse Atrophy (Immobilization) | Prevents decreased muscle strength, myofiber diameter, and myosin heavy chain levels | Increases IGF-1/IGFR-1/Akt pathway signaling; Reduces atrogin-1 and MuRF-1 expression | nih.govbiologists.com |
| General Muscle Function | Increases muscle fiber cross-sectional area and force | Acts via the Mas receptor; Transiently increases phosphorylated Akt and 4EBP | physiology.org |
Other Physiological Roles (e.g., Reproduction, Hematopoietic Recovery)
Beyond its well-documented cardiovascular and anti-inflammatory roles, Angiotensin (1-7) plays a significant part in other physiological processes, notably in reproduction and hematopoietic recovery.
In the reproductive system, Angiotensin (1-7) is involved in both female and male reproductive functions. portlandpress.comresearchgate.net In females, it has been shown to stimulate ovarian follicle growth, oocyte maturation, and ovulation in several mammalian species. portlandpress.comresearchgate.net The peptide is also found in the human endometrium, with increased levels during the secretory phase, suggesting a role in uterine receptivity for embryo implantation. portlandpress.comnih.gov In males, Angiotensin (1-7) and its receptor, Mas, are present in the testes, particularly in Leydig cells. mdpi.com Studies in knockout mice suggest a role for Mas-mediated signaling in maintaining normal spermatogenesis. portlandpress.comresearchgate.net
Angiotensin (1-7) has also been identified as a stimulator of hematopoietic recovery following myelosuppression. nih.govnih.gov It has been shown to stimulate the proliferation of human CD34+ hematopoietic progenitor cells in vitro. nih.goveur.nl In vivo studies have demonstrated that Angiotensin (1-7) administration can accelerate bone marrow and platelet recovery after total body irradiation. nih.gov It appears to act as a pan-hematopoietic cytokine, promoting the proliferation of various hematopoietic cell lineages, including myeloid, erythroid, and megakaryocytic progenitors. europeanreview.org This effect is thought to be mediated through the Mas receptor present in the bone marrow microenvironment. europeanreview.org
| Physiological System | Specific Role | Observed Effects | Reference |
|---|---|---|---|
| Reproduction | Female | Stimulates ovarian follicle growth, oocyte maturation, and ovulation; Present in the endometrium during the secretory phase. | portlandpress.comresearchgate.netnih.gov |
| Male | Participates in the maintenance of normal spermatogenesis. | portlandpress.comresearchgate.netmdpi.com | |
| Hematopoiesis | Hematopoietic Recovery | Stimulates proliferation of hematopoietic progenitor cells (CD34+); Accelerates bone marrow and platelet recovery after myelosuppression; Increases myeloid, erythroid, and megakaryocytic progenitors. | nih.govnih.goveuropeanreview.org |
Therapeutic Potential and Strategies Targeting Angiotensin 1 7 Pathways
Direct Administration of Angiotensin (1-7)
Direct administration of Angiotensin (1-7) has been a primary method in preclinical studies to investigate its physiological roles and therapeutic potential. The route of administration is a critical determinant of its effects, largely due to the peptide's short half-life in circulation.
Systemic administration of Angiotensin (1-7) has been shown to exert a range of cardiovascular and metabolic effects. Chronic systemic treatment is well-established to lower blood pressure in various animal models of hypertension. nih.gov This depressor effect is associated with multiple mechanisms, including the enhancement of nitric oxide (NO) release, vasodilation, and inhibition of the sympathetic nervous system. nih.gov In clinical research, acute intra-arterial infusion of Angiotensin (1-7) has been observed to dilate brachial and renal arteries in patients with hypertension and obesity. nih.gov
Beyond its vascular effects, systemic Angiotensin (1-7) administration has demonstrated protective effects in other organs. In preclinical models of myocardial infarction, it has been shown to reduce infarct size and improve cardiac function. ahajournals.org Furthermore, studies have indicated that systemic delivery can attenuate cardiac remodeling and fibrosis. ijbs.com Research has also pointed to the potential of Angiotensin (1-7) in metabolic regulation, with evidence suggesting that it can improve insulin (B600854) sensitivity. nih.gov
Table 1: Selected Research Findings on Systemic Administration of Angiotensin (1-7)
| Model/System | Key Findings | Reference(s) |
| Hypertensive Rat Models | Lowers blood pressure; enhances vasodilation and NO release. | nih.gov |
| Human Patients (Hypertension, Obesity) | Acute intra-arterial infusion dilates brachial and renal arteries. | nih.gov |
| Rat Model of Myocardial Infarction | Reduces infarct area by 50%; improves systolic and diastolic function. | ahajournals.org |
| Mice on High-Fat Diet | Prevents hepatic steatosis and improves lipid metabolism (oral formulation). | ahajournals.org |
To investigate the central nervous system effects of Angiotensin (1-7) independently of its peripheral actions, intracerebroventricular (ICV) administration has been employed. ICV infusion has been shown to increase the baroreflex control of heart rate in conscious rats, an effect not observed with intravenous administration, supporting a centrally mediated mechanism. nih.gov In hypertensive rat models, chronic ICV infusion of Angiotensin (1-7) leads to a reduction in blood pressure, restoration of cardiac autonomic balance, and a decrease in cardiac hypertrophy. nih.govresearchgate.net These effects are often linked to its interaction with the Mas receptor within the brain. nih.gov
ICV administration has also been instrumental in revealing the neuroprotective potential of Angiotensin (1-7). In a mouse model of Alzheimer's disease, ICV infusion of the peptide was found to ameliorate cognitive impairment and enhance cerebrovascular reactivity. mdpi.com Further studies have shown that central administration can reduce brain infarct size and improve neurological outcomes after ischemic events. nih.gov
Table 2: Selected Research Findings on Intracerebroventricular (ICV) Administration of Angiotensin (1-7)
| Model/System | Key Findings | Reference(s) |
| Conscious Rats | Increases baroreflex control of heart rate, suggesting a central mechanism. | nih.gov |
| Hypertensive Rat Models | Lowers blood pressure, improves cardiac autonomic balance, and reduces cardiac hypertrophy. | nih.govresearchgate.netnih.gov |
| Mouse Model of Alzheimer's Disease | Ameliorates cognitive impairment and improves cerebrovascular function. | mdpi.com |
| Rat Models of Stroke | Reduces brain infarct size and improves neurological function post-insult. | nih.gov |
Angiotensin (1-7) Analogs and Formulations
The primary challenge in the therapeutic application of Angiotensin (1-7) is its short biological half-life, as it is rapidly degraded by peptidases. nih.govresearchgate.net To address this limitation, researchers have focused on developing stable analogs and novel formulations to enhance its stability and bioavailability.
A variety of synthetic analogs have been created to resist enzymatic degradation while retaining or even enhancing the biological activity of the parent peptide.
NorLeu3-Ang-(1-7) / DSC127: This analog, where the proline at position 3 is replaced with norleucine, has shown increased potency and stability. nih.gov Preclinical studies in animal models of diabetic wound healing demonstrated that NorLeu3-Ang-(1-7) was more effective than the native peptide in accelerating wound closure. nih.gov In a Phase II clinical trial, the topical formulation DSC127 significantly accelerated the healing of diabetic foot ulcers compared to a placebo. nih.gov
TXA127: A pharmaceutical-grade formulation of Angiotensin (1-7), TXA127 has been investigated in several clinical trials for a range of conditions. nih.govspringer.com These include studies focusing on its potential benefits in Duchenne muscular dystrophy, ischemic stroke, and complications associated with COVID-19. springer.comahajournals.org
AVE-0991: This nonpeptide compound acts as a selective agonist for the Mas receptor. nih.govahajournals.org Being non-peptidic, it is resistant to proteolytic enzymes. researchgate.net Studies have shown that AVE-0991 mimics many of the beneficial cardiovascular and renal effects of Angiotensin (1-7), such as vasodilation and anti-inflammatory actions. researchgate.netmdpi.comahajournals.org It has been demonstrated to produce antidiuretic effects in mice and induce NO release in Mas-transfected cells. nih.govahajournals.org
Cyclic Ang-(1-7): Cyclization of the peptide structure is a strategy to enhance resistance to enzymatic hydrolysis. ahajournals.org A thioether-bridged cyclic analog of Angiotensin (1-7) has been developed that shows increased stability. mdpi.com This cyclic form has demonstrated renoprotective effects in a rat model of glomerulonephritis and has shown anti-proliferative activity in cancer cell lines comparable to the native peptide but with greater stability. mdpi.comnih.govaacrjournals.org
CGEN-856: This nonpeptide Mas receptor agonist has shown significant cardioprotective effects. In rat models, CGEN-856S was found to attenuate isoproterenol-induced cardiac remodeling and reduce the infarct area following myocardial infarction. nih.govresearchgate.net
Table 3: Overview of Stable Angiotensin (1-7) Analogs
| Analog/Compound | Type | Key Research Findings | Reference(s) |
| NorLeu3-Ang-(1-7) / DSC127 | Peptide Analog | More potent than native Ang-(1-7) in wound healing; accelerated closure of diabetic foot ulcers in a Phase II trial. | nih.govnih.gov |
| TXA127 | Peptide Formulation | Investigated in clinical trials for muscular dystrophy, ischemic stroke, and COVID-19. | nih.govspringer.comahajournals.org |
| AVE-0991 | Nonpeptide Mas Agonist | Mimics cardiovascular and renal effects of Ang-(1-7); resistant to peptidase degradation. | researchgate.netnih.govahajournals.org |
| Cyclic Ang-(1-7) | Peptide Analog | Enhanced stability and resistance to hydrolysis; renoprotective and anti-proliferative effects. | ahajournals.orgmdpi.comnih.gov |
| CGEN-856 | Nonpeptide Mas Agonist | Exerts cardioprotective effects; attenuates cardiac remodeling and reduces myocardial infarct size in rats. | ahajournals.orgnih.govresearchgate.net |
The development of an oral formulation of Angiotensin (1-7) represents a significant step toward convenient, long-term therapeutic use. One successful approach involves the encapsulation of Angiotensin (1-7) within hydroxypropyl-β-cyclodextrin (HPβCD). nih.gov This oligosaccharide complex protects the peptide from degradation in the gastrointestinal tract, enhancing its oral bioavailability. frontiersin.orgportlandpress.com
Pharmacokinetic studies have confirmed that oral administration of the HPβCD/Ang-(1-7) formulation significantly increases plasma levels of the peptide. ahajournals.orgnih.gov This oral formulation has demonstrated cardioprotective effects in rat models of myocardial infarction, reducing infarct area and preserving heart function. ahajournals.orgnih.gov Additionally, in mice fed a high-fat diet, oral HPβCD/Ang-(1-7) was shown to prevent the development of hepatic steatosis and improve lipid metabolism. ahajournals.org
Gene therapy offers a strategy to achieve sustained, localized production of Angiotensin (1-7), thereby overcoming the limitations of its short half-life. Adeno-associated virus (AAV) vectors have been successfully used to deliver the genetic code for Angiotensin (1-7) to target tissues. nih.govijbs.com
This approach has shown particular promise in oncology research. Studies have demonstrated that AAV-mediated overexpression of Angiotensin (1-7) can significantly inhibit the growth of tumors, including lung cancer and hepatocellular carcinoma, in animal models. nih.govijbs.comnih.gov The anti-tumor effects are attributed to several mechanisms, including the inhibition of cancer cell proliferation and the suppression of angiogenesis (the formation of new blood vessels that supply the tumor). nih.govijbs.com This strategy provides a means for long-term, stable expression of the peptide, suggesting its potential as a novel cancer treatment. nih.govmdpi.com
Modulation of Angiotensin (1-7) Forming/Degrading Enzymes
A key strategy to enhance the effects of Angiotensin (1-7) is to influence the enzymes responsible for its synthesis and breakdown. By modulating these enzymes, it is possible to increase the bioavailability of this protective peptide.
Angiotensin-converting enzyme 2 (ACE2) is a crucial enzyme in the formation of Angiotensin (1-7), primarily by converting Angiotensin II to Angiotensin (1-7). imrpress.comnih.gov Therefore, enhancing ACE2 activity is a direct approach to boost the levels of this protective peptide.
Recombinant Human ACE2 (rhACE2): The administration of recombinant human ACE2 has been shown to be a promising therapeutic strategy. ahajournals.org In clinical trials involving patients with pulmonary arterial hypertension, intravenous infusion of rhACE2 resulted in immediate decreases in the plasma angiotensin II/angiotensin (1-7) ratio, demonstrating its efficacy in shifting the balance of the RAS towards the protective axis. ahajournals.org In preclinical models, rhACE2 has been shown to decrease both plasma and tissue levels of Angiotensin II while increasing plasma Angiotensin (1-7). nih.gov A fusion protein of ACE2 with an Fc fragment has been developed to prolong the enzyme's activity by reducing its clearance. nih.gov
ACE2 Activators: Small-molecule activators of ACE2 have also been explored. One such compound, xanthenone, was identified through structure-based virtual screening. ahajournals.org Chronic infusion of xanthenone has been shown to slightly decrease blood pressure in spontaneously hypertensive rats. nih.gov However, some studies have questioned the direct activating effect of compounds like xanthenone and diminazene (B1218545) on ACE2, suggesting their therapeutic effects might be independent of direct ACE2 activation. ahajournals.org
Table 1: Research Findings on ACE2-Targeted Therapies
| Therapeutic Agent | Mechanism of Action | Key Research Findings | Reference(s) |
|---|---|---|---|
| Recombinant Human ACE2 (rhACE2) | Directly converts Angiotensin II to Angiotensin (1-7) | Decreased plasma Ang II/Ang (1-7) ratio in clinical trials; attenuated cardiac remodeling in preclinical models. | nih.govahajournals.org |
| Xanthenone | Putative small-molecule activator of ACE2 | Shown to slightly decrease blood pressure in hypertensive rat models. | nih.gov |
| Diminazene | Putative small-molecule activator of ACE2 | Effects may be independent of direct ACE2 activation. | ahajournals.org |
Neprilysin (NEP), also known as neutral endopeptidase, plays a dual role in Angiotensin (1-7) metabolism. It can both generate Angiotensin (1-7) from Angiotensin I and degrade it into smaller, inactive fragments. frontiersin.orgnih.govnih.gov Therefore, the net effect of NEP inhibition on Angiotensin (1-7) levels can be complex.
Inhibition of NEP is expected to increase the levels of Angiotensin (1-7), thereby enhancing its protective cardiovascular effects, such as lowering blood pressure and reducing cardiac remodeling. frontiersin.org Some studies suggest that NEP inhibition may favor the preservation of Angiotensin (1-7) because other enzymes like ACE and ACE2 can still generate it. nih.gov For instance, in neprilysin-deficient mice, plasma Angiotensin (1-7) levels were found to be elevated. nih.gov
The most prominent clinical application of NEP inhibition is in the form of angiotensin receptor-neprilysin inhibitors (ARNIs), such as sacubitril (B1662468)/valsartan. This combination drug inhibits neprilysin with sacubitril while blocking the AT1 receptor with valsartan, leading to increased levels of beneficial peptides, including Angiotensin (1-7). frontiersin.org
Angiotensin-converting enzyme (ACE) inhibitors are widely used antihypertensive drugs that block the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. A significant secondary effect of ACE inhibition is the increase in circulating levels of Angiotensin (1-7). ahajournals.orgnih.gov This increase is thought to be due to two main mechanisms:
Increased substrate availability: By blocking the conversion of Angiotensin I to Angiotensin II, ACE inhibitors lead to an accumulation of Angiotensin I, which can then be converted to Angiotensin (1-7) by other enzymes like neprilysin. ahajournals.orgscielo.br
Decreased degradation: ACE is also capable of degrading Angiotensin (1-7) to Angiotensin (1-5). ahajournals.orgnih.gov Therefore, inhibiting ACE prevents this breakdown, contributing to higher levels of circulating Angiotensin (1-7). ahajournals.orgnih.gov
Mas Receptor (MasR) Agonists (e.g., AVE0991)
Directly stimulating the Mas receptor (MasR) with agonists is another therapeutic strategy to elicit the beneficial effects of the Angiotensin (1-7) pathway. mdpi.com This approach bypasses the need to modulate endogenous Angiotensin (1-7) levels and can offer more stable and potent activation of the protective RAS axis.
AVE0991 is a nonpeptide, orally active agonist of the MasR. researchgate.net Preclinical studies have demonstrated that AVE0991 mimics many of the effects of Angiotensin (1-7), including vasodilation, antihypertensive, and cardioprotective actions. mdpi.comresearchgate.netmdpi.com Its advantages over native Angiotensin (1-7) include resistance to proteolytic degradation, which circumvents the issue of the short half-life of the peptide. researchgate.net In animal models, AVE0991 has been shown to:
Induce nitric oxide release, contributing to its vasodilatory effects. researchgate.net
Prevent diabetes-induced cardiovascular dysfunction. researchgate.net
Inhibit atherogenesis in ApoE-knockout mice. researchgate.net
Attenuate cardiac hypertrophy. researchgate.net
The development of MasR agonists like AVE0991 represents a significant step towards creating new classes of drugs for cardiovascular and related diseases based on the ACE2-Ang-(1-7)-Mas axis. researchgate.net
Table 2: Effects of MasR Agonist AVE0991 in Preclinical Models
| Effect | Animal Model | Mechanism | Reference(s) |
|---|---|---|---|
| Vasodilation | Rats | Nitric oxide release | researchgate.net |
| Antihypertensive | Spontaneously Hypertensive Rats | MasR activation | mdpi.com |
| Cardioprotection | Rats | Attenuation of cardiac hypertrophy | researchgate.net |
| Anti-atherosclerosis | ApoE-knockout mice | Inhibition of atherogenesis | researchgate.net |
| Anti-diabetic effects | Diabetic rats | Glucose and lipid lowering | researchgate.net |
Combination Therapies and Bispecific Approaches
Combining therapies that target the Angiotensin (1-7) pathway with other treatments holds the potential for synergistic effects and improved therapeutic outcomes. nih.gov
One notable example is the combination of Angiotensin (1-7) with vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors (TKIs) for the treatment of renal cell carcinoma. nih.gov The addition of Angiotensin (1-7) has been shown to improve tumor suppression in preclinical models, suggesting it may help to overcome tumor resistance to VEGFR-TKI therapy. nih.gov
The development of angiotensin receptor-neprilysin inhibitors (ARNIs) like sacubitril/valsartan is a successful example of a combination approach within the RAS. frontiersin.org These drugs simultaneously block the AT1 receptor and inhibit neprilysin, leading to a reduction in the harmful effects of Angiotensin II and an increase in the beneficial effects of peptides like Angiotensin (1-7). frontiersin.org
Furthermore, novel approaches such as bispecific designer peptides are being explored. elsevierpure.com These molecules are engineered to target two different pathways simultaneously, potentially offering enhanced efficacy and a better side-effect profile.
Challenges in Therapeutic Development
Despite the significant therapeutic potential of Angiotensin (1-7), there are several challenges in its development as a drug. frontiersin.org The primary obstacle is its short half-life and rapid metabolism in the plasma, which leads to low bioavailability. frontiersin.orgahajournals.org Angiotensin (1-7) is quickly degraded by peptidases such as ACE and dipeptidyl peptidase 3. ahajournals.org
When administered orally, the peptide is rapidly broken down in the gastrointestinal tract. ahajournals.org This necessitates alternative delivery methods or the development of more stable analogs. To overcome these limitations, various strategies are being pursued, including:
The development of stable Angiotensin (1-7) analogs. mdpi.com
Oral formulations designed to protect the peptide from degradation. mdpi.com
The use of MasR agonists that are not peptides, such as AVE0991. mdpi.com
These challenges highlight the need for innovative drug design and delivery systems to fully realize the therapeutic benefits of the Angiotensin (1-7) pathway.
Pharmacokinetic Limitations
A significant hurdle in the clinical application of Angiotensin (1-7) is its unfavorable pharmacokinetic profile. nih.goveur.nlahajournals.org As a peptide, it is susceptible to rapid degradation by various peptidases in the body, leading to a short half-life and limited bioavailability, particularly when administered orally. ahajournals.orgnih.govnih.gov
Key pharmacokinetic challenges include:
Rapid Enzymatic Degradation: Angiotensin (1-7) is quickly broken down by enzymes such as Angiotensin-Converting Enzyme (ACE) and Dipeptidyl Peptidase 3 (DPP 3). nih.govnih.gov ACE cleaves Angiotensin (1-7) into the inactive fragment Angiotensin (1-5), while DPP 3 removes the first two amino acids to form Angiotensin (3-7). nih.gov This rapid metabolism results in a short circulating half-life, estimated to be around 29 minutes. nih.govalzdiscovery.org
Low Oral Bioavailability: Like most peptides, Angiotensin (1-7) is poorly absorbed from the gastrointestinal tract due to its size, hydrophilicity, and susceptibility to digestive enzymes. ahajournals.orgelsevier.es This necessitates parenteral administration in many clinical studies, which is less convenient for long-term therapeutic use. nih.gov
Physical Instability: The stability of Angiotensin (1-7) in aqueous solutions can be pH-dependent. At neutral pH, it has shown a tendency to aggregate and form microparticles, which can reduce its effective concentration and therapeutic activity. researchgate.netbiorxiv.org
To address these limitations, several strategies are being explored:
Novel Oral Formulations: Researchers have developed oral formulations of Angiotensin (1-7) using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD). ahajournals.orgahajournals.orghaematologica.org These formulations protect the peptide from degradation in the stomach and enhance its absorption in the lower gastrointestinal tract, leading to significantly increased plasma levels compared to the free peptide. ahajournals.orgahajournals.org
Development of Stable Analogues: Another approach involves creating synthetic analogues of Angiotensin (1-7) that are more resistant to enzymatic degradation. eur.nlnih.gov For example, substituting key amino acids at cleavage sites can enhance stability while preserving the therapeutic activity of the peptide. nih.govnih.gov
Mas Receptor Agonists: Developing non-peptide small molecules that activate the Mas receptor, the primary receptor for Angiotensin (1-7), is another promising strategy to bypass the pharmacokinetic issues associated with the peptide itself. nih.gov
The table below summarizes some of the key enzymes involved in Angiotensin (1-7) degradation and strategies to improve its pharmacokinetic profile.
| Challenge | Key Enzymes/Factors | Consequence | Mitigation Strategies |
| Rapid Degradation | Angiotensin-Converting Enzyme (ACE), Dipeptidyl Peptidase 3 (DPP 3) | Short half-life (approx. 29 mins) | Development of stable analogues with modified cleavage sites |
| Low Oral Bioavailability | Gastrointestinal peptidases, Poor absorption | Ineffective when taken orally | Oral formulations with cyclodextrins (e.g., HPβCD) |
| Physical Instability | pH-dependent aggregation in aqueous solutions | Reduced effective concentration | Optimization of formulation pH and excipients |
Translating Preclinical Findings to Clinical Applications
Despite a wealth of preclinical data demonstrating the beneficial effects of Angiotensin (1-7) in animal models of cardiovascular disease, cancer, and metabolic disorders, its translation to human clinical applications has been slow and met with mixed results. nih.govoup.comahajournals.org
Several factors contribute to the discrepancy between preclinical and clinical findings:
Conflicting Clinical Trial Outcomes: Early clinical studies on the vascular effects of Angiotensin (1-7) in humans have produced conflicting results, which for a time, halted further research. nih.gov Some studies have shown vasodilation in certain vascular beds, while others have reported no significant hemodynamic effects or even pressor responses at high doses. nih.govahajournals.org For instance, a phase I trial in patients with severe COVID-19 found that intravenous Angiotensin (1-7) was safe but did not significantly alter mean blood pressure. medrxiv.org Another set of trials in adults with severe COVID-19 found that treatment with synthetic Angiotensin (1-7) did not improve clinical outcomes. nih.gov
Methodological Differences in Studies: The disparate findings in human studies may be attributable to differences in study design, including the patient populations studied, the doses of Angiotensin (1-7) administered, and the specific vascular beds and outcomes measured. nih.gov
Complexity of the Renin-Angiotensin System (RAS): The RAS is a complex and interconnected system. The effects of exogenously administered Angiotensin (1-7) may be influenced by the baseline activity of other RAS components, such as Angiotensin II and aldosterone (B195564), which can vary significantly between individuals and in different disease states. ahajournals.org Furthermore, Angiotensin (1-7) can interact with multiple receptors, including the Mas receptor, AT1 receptors, and AT2 receptors, adding another layer of complexity to its biological effects. nih.govahajournals.org
The following table presents a summary of representative preclinical findings and the corresponding challenges in their clinical translation.
| Preclinical Finding (Animal Models) | Clinical Observation/Challenge | Potential Reasons for Discrepancy |
| Consistent antihypertensive and cardioprotective effects. nih.gov | Conflicting results in human blood pressure studies; some show vasodilation, others no effect or pressor response. nih.govahajournals.org | Methodological differences, dose selection, patient population heterogeneity, complex RAS interactions in humans. nih.gov |
| Anti-proliferative and anti-angiogenic effects in cancer models. nih.govnih.gov | A Phase I study showed some disease stabilization in cancer patients, but dose-limiting toxicities were observed. nih.gov | Differences in tumor microenvironments, species-specific responses to anti-angiogenic therapies. |
| Ameliorates cardiac and renal dysfunction in experimental diabetes. ahajournals.org | Limited clinical data in diabetic populations; focus has been more on cardiovascular effects in non-diabetic subjects. | Need for dedicated clinical trials in patients with diabetes to validate preclinical findings. |
Variability in Biological Responses Across Tissues and Disease States
The biological effects of Angiotensin (1-7) are not uniform throughout the body. Its actions can vary significantly depending on the tissue, the expression and distribution of its receptors, and the underlying pathological condition. mdpi.com
Key aspects of this variability include:
Tissue-Specific Receptor Expression: The primary receptor for Angiotensin (1-7), the Mas receptor, is expressed in numerous tissues, including the heart, kidneys, blood vessels, brain, and adipose tissue. nih.govnih.govnih.gov However, the density and distribution of Mas receptors can differ between organs, leading to tissue-specific responses to Angiotensin (1-7). nih.govbioscientifica.com Moreover, Angiotensin (1-7) can also interact with other receptors, such as the AT2 receptor and potentially the AT1 receptor, which also have distinct tissue distributions and can mediate different cellular effects. ahajournals.orgmdpi.com
Differential Effects in the Central Nervous System: In the brain, Angiotensin (1-7) can have opposing effects on blood pressure depending on the specific nucleus where it acts. For example, injection into the nucleus tractus solitarius or the caudal ventrolateral medulla generally leads to a decrease in blood pressure, whereas injection into the rostral ventrolateral medulla can cause a pressor response. explorationpub.com
Context-Dependent Actions in Disease: The effects of Angiotensin (1-7) can also be influenced by the specific disease state. For instance, while it is generally considered protective in many cardiovascular and renal diseases, some studies have reported conflicting or even detrimental effects in certain experimental models of kidney failure. ahajournals.orgportlandpress.comnih.gov In one study on rats with subtotal nephrectomy, Angiotensin (1-7) infusion was associated with increased blood pressure and adverse cardiac remodeling. portlandpress.com These discrepancies may arise from alterations in receptor expression, signaling pathways, or the local balance of other RAS components in the diseased tissue. mdpi.com
Variable Intracellular Signaling: The intracellular signaling pathways activated by Angiotensin (1-7) can also differ between cell types and disease contexts. For example, its anti-fibrotic effects in some tissues are mediated by the inhibition of the TGF-β/SMAD and MAP kinase pathways. nih.gov In other contexts, its effects are linked to the stimulation of nitric oxide production or the inhibition of inflammatory pathways like NF-κB. mdpi.comexplorationpub.com
The table below provides examples of the variable responses to Angiotensin (1-7) in different tissues and disease models.
| Tissue/Organ | Predominant Effect | Key Receptors/Pathways Involved |
| Vasculature | Vasodilation | Mas receptor, Nitric Oxide (NO) release |
| Heart | Anti-hypertrophic, Anti-fibrotic | Mas receptor, Inhibition of ERK1/2 and p38 signaling |
| Kidney | Natriuretic and diuretic effects, but also reports of anti-diuretic effects and potential for harm in some disease models. nih.govportlandpress.com | Mas receptor, AT1 receptor, AT2 receptor |
| Brain (specific nuclei) | Can be either hypotensive or hypertensive depending on the region. explorationpub.com | Mas receptor, Nitric Oxide, Superoxide (B77818) anion |
Research Methodologies and Future Directions
Preclinical Research Models
Preclinical models are foundational to understanding the biological roles of Angiotensin (1-7). They encompass both in vitro and in vivo systems, each providing unique insights into the peptide's function.
In vitro studies using cell cultures have been instrumental in dissecting the molecular and cellular effects of Angiotensin (1-7). These models allow for controlled investigation of signaling pathways and cellular responses.
Vascular and Muscle Cells: In cultured rat aortic vascular smooth muscle cells (VSMCs), Angiotensin (1-7) has been shown to exert antiproliferative effects, inhibiting mitogen-stimulated growth. ahajournals.org This is in direct opposition to the proliferative effects of Angiotensin II. ahajournals.org Further studies on VSMCs revealed that micromolar concentrations of Angiotensin (1-7) can cause a modest downregulation of the Angiotensin II Type 1 (AT1) receptor. ahajournals.org
Immune Cells: Research using RAW264.7 macrophage cells has demonstrated that Angiotensin (1-7) can inhibit inflammatory responses induced by lipopolysaccharide (LPS). dovepress.com It reduces the levels of inflammatory cytokines like TNF-α and IL-6 and modulates the Warburg effect—a metabolic shift towards glycolysis seen in inflammatory states—by downregulating key glycolytic enzymes. dovepress.com
Hematopoietic Progenitor Cells: Studies on human cord blood-derived CD34+ cells have shown that Angiotensin (1-7) stimulates their proliferation in a dose-dependent manner, suggesting a role in hematopoiesis. nih.gov
Mechanism of Action: Cell culture studies have also been crucial in proposing various mechanisms for Angiotensin (1-7)'s vasodilatory effects, including the inhibition of angiotensin-converting enzyme (ACE) activity, antagonism of AT1 receptors, and stimulation of nitric oxide and prostanoids. ahajournals.org
Table 1: Summary of Key In Vitro Research Findings for Angiotensin (1-7)
| Cell Type | Model System | Key Findings |
| Vascular Smooth Muscle Cells | Cultured Rat Aortic VSMCs | Inhibits mitogen-stimulated growth and cell proliferation. ahajournals.org |
| Vascular Smooth Muscle Cells | Cultured Rat Aortic VSMCs | Downregulates the Angiotensin II Type 1 (AT1) receptor at micromolar concentrations. ahajournals.org |
| Macrophages | RAW264.7 Cell Line | Reduces LPS-induced inflammatory cytokines (TNF-α, IL-6). dovepress.com |
| Macrophages | RAW264.7 Cell Line | Modulates the Warburg effect by downregulating key glycolytic enzymes. dovepress.com |
| Hematopoietic Progenitor Cells | Human Cord Blood CD34+ Cells | Stimulates proliferation in a dose-dependent manner. nih.gov |
In vivo animal models are critical for studying the integrated physiological effects of Angiotensin (1-7) in a whole organism, providing insights that cannot be obtained from cell cultures alone.
Transgenic Animals: The development of transgenic and knockout animals has been a straightforward method to analyze the function of the ACE2/Ang-(1-7)/Mas axis. nih.gov
Transgenic rats overexpressing an Angiotensin (1-7)-producing protein displayed reduced cardiac hypertrophy after isoproterenol (B85558) induction and improved heart function after ischemia. nih.gov
A transgenic rat model with ubiquitous overexpression of an Angiotensin (1-7)-producing fusion protein showed lower blood pressure compared to controls and is considered a powerful tool for studying cardio-renal diseases. researchgate.net These rats also exhibit neuroprotection in models of global cerebral ischemia and reperfusion. nih.gov
In the (mRen2)27 transgenic rat, a model of neurogenic hypertension, chronic intracerebroventricular (ICV) infusion of Angiotensin (1-7) was found to attenuate high blood pressure and modulate inflammatory mediators in the hypothalamus. frontiersin.orgahajournals.org
Hypertensive Models: Numerous studies have demonstrated the antihypertensive effects of Angiotensin (1-7) in various animal models of hypertension. ahajournals.org
In spontaneously hypertensive rats (SHR) and two-kidney one-clip (2K1C) hypertensive rats, Angiotensin (1-7) has shown blood pressure-lowering effects. physiology.org In the 2K1C model, the antihypertensive effect was observed when the peptide infusion was combined with exercise training. physiology.org
Disease-Specific Models:
Cardiovascular: In animal models, Angiotensin (1-7) demonstrates a range of cardioprotective effects, including vasodilation, and antiarrhythmic, antihypertrophic, antifibrotic, and antithrombotic properties. nih.gov
Metabolic: In animal models of obesity, diabetes, and metabolic syndrome, systemic infusion of Angiotensin (1-7) improves insulin (B600854) sensitivity, glucose tolerance, and lipid profiles. mdpi.com In high-fat diet-fed mice, it was shown to improve skeletal muscle insulin action independent of blood pressure changes. ahajournals.org Chronic treatment also improved insulin sensitivity in aged mice. mdpi.com
Neurological: Preclinical studies in rodent models of stroke, Alzheimer's disease, Parkinson's disease, and traumatic brain injury have consistently shown neuroprotective and anti-inflammatory effects. alzdiscovery.orgnih.gov In stroke models, Angiotensin (1-7) administration reduces infarct size, inhibits inflammation, and improves neurological outcomes. explorationpub.commdpi.com
Sepsis: In a cecal ligation and puncture (CLP) model of sepsis in rats, Angiotensin (1-7) administration improved organ dysfunction and mortality. nih.gov
Clinical Research and Trials
Translating the promising results from preclinical models into human therapies requires rigorous clinical research and trials.
As of early 2023, there were 11 ongoing clinical trials investigating Angiotensin (1-7). alzdiscovery.org The primary areas of focus include:
Obesity and Hypertension: Five studies are examining the effects of Angiotensin (1-7) in the context of obesity and/or hypertension. alzdiscovery.org For example, one trial (NCT03604289) is investigating whether the peptide can improve cardiovascular health in patients with obesity and high blood pressure. clinconnect.io Another study is exploring its effects on energy expenditure in human obesity. clinicaltrials.gov
COVID-19: Three trials were initiated to evaluate Angiotensin (1-7) as a potential treatment for COVID-19, hypothesizing that its anti-inflammatory, antithrombogenic, and antifibrotic activities could be beneficial. alzdiscovery.orgclinicaltrials.goversnet.org One study (NCT04570501) aimed to evaluate its efficacy with respect to time to recovery and disease severity in hospitalized patients. clinicaltrials.gov
Cardiovascular Aging: A clinical trial is underway to determine if acute intravenous Angiotensin (1-7) infusion can reduce cardiovascular sympathetic tone, lower blood pressure, and improve endothelial function in older healthy individuals (STUDY 17401). clinicaltrials.gov
Other Areas: Trials are also investigating its role in heart failure and peripheral arterial disease. alzdiscovery.org
Assessing the outcomes of Angiotensin (1-7) administration in humans has yielded important, albeit sometimes complex, findings.
Cardiovascular Outcomes: Clinical trials investigating the role of Angiotensin (1-7) in blood pressure control in humans have produced conflicting results, which may be due to differences in methodologies, populations, and doses studied. nih.gov However, in patients with heart failure, an elevated plasma ratio of Angiotensin (1-7) to Angiotensin II was identified as an independent predictor of beneficial outcomes, including improved survival and reduced hospitalization duration. ahajournals.org Acute intra-arterial infusion of the peptide has been shown to dilate arteries in patients with hypertension and obesity. mdpi.com
Metabolic Outcomes: The link between Angiotensin (1-7) and metabolic health in humans is an active area of investigation. One study found that lower circulating levels of Angiotensin (1-7) are associated with a higher body mass index, suggesting a potential deficiency in obesity. mdpi.com Preliminary data from studies in obese hypertensive individuals suggest that intravenous infusion of Angiotensin (1-7) may improve insulin sensitivity. psu.edu
Neurological Outcomes: While no clinical trials have specifically tested Angiotensin (1-7) for treating dementia, biomarker studies have provided a rationale for further investigation. alzdiscovery.org For instance, a pilot study found that plasma levels of Angiotensin (1-7) were significantly lower in patients with Alzheimer's disease compared to age-matched controls. alzdiscovery.org
Advanced Methodologies for Angiotensin (1-7) Research
The advancement of Angiotensin (1-7) research is propelled by sophisticated methodologies that allow for more precise investigation and potential therapeutic application.
Genetic Engineering: The creation of transgenic and knockout animal models remains a cornerstone for studying the long-term physiological and pathophysiological roles of the ACE2/Ang-(1-7)/Mas axis. nih.gov
Peptide Delivery Systems: For in vivo studies, osmotic mini-pumps are frequently used to achieve chronic, continuous subcutaneous infusion of the peptide, allowing for the assessment of long-term effects. ahajournals.orgmdpi.com For targeted central nervous system research, intracerebroventricular (ICV) cannulation enables direct administration into the brain, bypassing the blood-brain barrier. frontiersin.orgmdpi.com
Analytical Techniques: Highly sensitive techniques like liquid chromatography-mass spectrometry are employed to accurately profile and quantify angiotensin peptides in plasma, providing crucial data for clinical studies on conditions like heart failure. ahajournals.org
Physiological Measurement: In human trials, advanced techniques such as microneurography are used to directly measure muscle sympathetic nerve activity, providing mechanistic insights into how Angiotensin (1-7) may influence the autonomic nervous system to regulate blood pressure. clinicaltrials.govclinicaltrials.gov
Molecular and Cellular Analysis: A suite of molecular biology techniques, including qRT-PCR, Western blotting, immunofluorescence, and ELISA, are routinely used in both in vitro and in vivo studies to measure changes in gene expression, protein levels, and the concentration of inflammatory mediators following Angiotensin (1-7) treatment. dovepress.com
Novel Formulation and Delivery: To overcome the short half-life of the peptide, advanced drug formulation techniques are being explored. For instance, advanced spray drying methods have been used to create microparticle/nanoparticle formulations of Angiotensin (1-7) intended for targeted respiratory delivery via dry powder inhalers. mdpi.com
Mass Spectrometry for Peptide Quantification
The quantification of Angiotensin (1-7) and other angiotensin peptides in biological samples presents a significant analytical challenge due to their low endogenous concentrations, typically in the picomolar to femtomolar range. explorationpub.comnih.gov Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a gold standard for the accurate and specific quantification of these peptides. researchgate.net This methodology offers distinct advantages over traditional methods like radioimmunoassays (RIA), including higher specificity, the capacity for simultaneous measurement of multiple peptides, and the use of stable isotope-labeled internal standards to correct for variations in sample preparation and analysis. researchgate.netspringernature.com
Several LC-MS/MS methods have been developed and validated for the simultaneous quantification of Angiotensin (1-7) and its related peptides, such as Angiotensin I, Angiotensin II, Angiotensin (1-9), and Angiotensin (1-5), in human plasma and various tissues. researchgate.netnih.govnih.gov These methods often involve a solid-phase extraction (SPE) step to isolate the peptides from the complex biological matrix, followed by separation using reverse-phase liquid chromatography and detection by a triple quadrupole mass spectrometer. nih.govresearchgate.net The high sensitivity of modern LC-MS/MS systems allows for lower limits of quantification (LLOQ) in the low picogram per milliliter (pg/mL) or even femtomole per milliliter (fmol/mL) range. nih.govahajournals.orgresearchgate.net For instance, one validated method achieved a lower limit of measurement as low as 5 pg/mL for Angiotensin (1-7) in human plasma. nih.gov Another study reported estimated method limits of detection at or below 5 fmol/mL for Angiotensin (1-7). ahajournals.orgresearchgate.net
The precision and accuracy of these MS-based assays are critical for their application in clinical research. Intra-batch precision for Angiotensin (1-7) has been reported at 24.0%, with accuracy ranging from 84.0% to 123.0%. nih.gov The development of these sensitive and specific quantification methods is crucial for understanding the physiological and pathophysiological roles of the different axes of the renin-angiotensin system.
| Method | Matrix | Lower Limit of Quantification (LLOQ) | Reference |
|---|---|---|---|
| LC-MS/MS | Human Plasma | 5 pg/mL | nih.gov |
| LC/MS | Kidney cortex, eWAT, urine, plasma (mice) | 10 pg/mg | nih.gov |
| LC-MS/MS | Human Serum | ≤ 5 fmol/mL (LOD) | ahajournals.orgresearchgate.net |
Receptor Binding Assays and Signaling Pathway Analysis
Understanding the interaction of Angiotensin (1-7) with its receptors and the subsequent intracellular signaling cascades is fundamental to elucidating its biological functions. Receptor binding assays are a primary tool for characterizing these interactions. Radioligand binding assays, using radiolabeled Angiotensin (1-7) (e.g., [125I]Ang-(1-7)), have been employed to identify and characterize specific binding sites on various cell types, including cardiac fibroblasts. physiology.org These studies have demonstrated that Angiotensin (1-7) binds with high affinity to its primary receptor, the Mas receptor, with reported affinity constants (Ki) in the nanomolar range. physiology.org Competition binding assays are also utilized to determine the specificity of this binding and to investigate potential interactions with other angiotensin receptors, such as the AT1 and AT2 receptors. physiology.orgnih.gov For example, studies have shown that Angiotensin (1-7) can displace the binding of Angiotensin II to the AT1 receptor, albeit with a lower affinity than Angiotensin II itself. nih.govresearchgate.net
Once receptor binding is established, various techniques are used to analyze the downstream signaling pathways. These analyses often involve cultured cells treated with Angiotensin (1-7), followed by the measurement of second messengers and the activation state of key signaling proteins. For instance, studies have shown that Angiotensin (1-7) binding to the Mas receptor can lead to the activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway and endothelial nitric oxide synthase (eNOS), resulting in nitric oxide (NO) production in cardiomyocytes and endothelial cells. ahajournals.org Western blotting is a common technique used to detect the phosphorylation and thus activation of proteins like Akt and eNOS. ahajournals.org Furthermore, time-resolved quantitative phosphoproteomics has been utilized to gain a broader understanding of the Angiotensin (1-7) signaling network, identifying numerous proteins whose phosphorylation status is altered upon treatment with the peptide. acs.org These studies have implicated pathways involving proteins such as forkhead box protein O1 (FOXO1) and mitogen-activated protein kinase 1 (MAPK) in the cellular responses to Angiotensin (1-7). acs.org
| Signaling Pathway | Key Downstream Effectors | Cell/Tissue Type | Functional Outcome | Reference |
|---|---|---|---|---|
| PI3K/Akt | eNOS, NO | Cardiomyocytes, Endothelial Cells | Vasodilation, Cardioprotection | ahajournals.org |
| MAPK/ERK | ERK1/2 | Vascular Smooth Muscle Cells | Anti-inflammatory effects | frontiersin.org |
| TGF-β/SMAD | SMAD phosphorylation | Liver, Skeletal Muscle | Anti-fibrotic effects | nih.gov |
Genetic Manipulation and Gene Expression Profiling
Genetic manipulation, particularly the use of knockout mouse models, has been instrumental in defining the physiological roles of Angiotensin (1-7) and its receptor, Mas. The development of Mas-deficient (Mas-/-) mice has provided a powerful tool to investigate the specific contributions of the Angiotensin (1-7)/Mas receptor axis. nih.gov By comparing the phenotype and physiological responses of Mas-/- mice to wild-type controls, researchers can attribute specific functions to this signaling pathway. For example, studies using Mas-/- mice have demonstrated that the Angiotensin (1-7)-induced increase in nitric oxide production in cardiomyocytes is absent, confirming the essential role of the Mas receptor in this process. ahajournals.org
Gene expression profiling, often performed using microarray or RNA sequencing technologies, allows for a global analysis of the transcriptional changes that occur in response to Angiotensin (1-7) or in the absence of its receptor. In one study, differential gene expression profiling was performed on the testes of Mas-knockout mice compared to wild-type mice. nih.gov This analysis identified 132 differentially expressed genes, with an overrepresentation of genes involved in mitochondrial function. nih.gov Such studies provide valuable insights into the downstream molecular targets of the Angiotensin (1-7)/Mas axis and can uncover novel biological functions. Similarly, genome-wide transcriptional analysis has been used to characterize gene expression networks linked to angiotensin receptors in the kidney, providing a broader understanding of the pathways regulated by the renin-angiotensin system. nih.gov Future studies examining gene expression profiles in a tissue-specific manner will continue to provide valuable insights into the complex regulation of the renin-angiotensin system. ahajournals.org
Future Research Directions
Elucidation of Context-Dependent Actions and Receptor Cross-Talk In Vivo
While significant progress has been made in understanding the signaling pathways of Angiotensin (1-7), a crucial area for future research is the elucidation of its context-dependent actions and the intricate cross-talk with other receptor systems in vivo. The effects of Angiotensin (1-7) can vary depending on the physiological or pathophysiological state, the specific tissue, and the local balance of other vasoactive mediators.
A key aspect of this is the growing evidence of receptor cross-talk. The Mas receptor has been shown to form heterodimers with other G protein-coupled receptors, including the AT1 receptor, bradykinin (B550075) B2 receptors, and endothelin B receptors. ahajournals.orgresearchgate.net This interaction can modulate the signaling and functional outcomes of Angiotensin (1-7) and the interacting receptor. For instance, the interaction between the Mas receptor and the endothelin B receptor has been identified as a novel vasoprotective network. ahajournals.orgnih.gov Further in vivo studies are needed to dissect the physiological relevance of these receptor-receptor interactions in different vascular beds and disease models. Understanding this cross-talk is essential for predicting the therapeutic effects of targeting the Angiotensin (1-7) system. For example, the interplay between Angiotensin (1-7) and aldosterone (B195564) signaling in cardiomyocytes has been shown to have synergistic actions on calcium handling, which has important implications for cardiac function in conditions of aldosterone excess. ahajournals.org
Development of More Stable and Bioavailable Angiotensin (1-7) Therapeutics
A major hurdle in translating the beneficial effects of Angiotensin (1-7) observed in preclinical studies to clinical applications is its unfavorable pharmacokinetic profile. nih.govahajournals.org The native peptide has a very short half-life due to rapid degradation by peptidases, such as angiotensin-converting enzyme (ACE). ahajournals.org Therefore, a significant focus of future research is the development of more stable and bioavailable Angiotensin (1-7)-based therapeutics.
Several strategies are being explored to overcome this limitation. One approach is the development of peptidase-resistant analogs of Angiotensin (1-7). mdpi.com For example, the substitution of specific amino acids can enhance stability without compromising biological activity. Another promising strategy is the development of oral formulations to improve bioavailability. Encapsulation of Angiotensin (1-7) in cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), has been shown to protect the peptide from degradation and significantly increase its plasma levels after oral administration in animal models. nih.govahajournals.org Furthermore, the development of non-peptide Mas receptor agonists, such as AVE-0991, offers an alternative therapeutic approach that bypasses the stability issues of the native peptide. ahajournals.org Continued research in medicinal chemistry and drug delivery will be critical for creating clinically viable Angiotensin (1-7)-based therapies.
| Therapeutic Approach | Example | Key Feature | Reference |
|---|---|---|---|
| Oral Formulation | HPβCD/Ang-(1-7) | Improved oral bioavailability and protection from degradation | nih.govahajournals.org |
| Peptidase-Resistant Analog | Nle³-A(1-7) | Increased stability against enzymatic degradation | nih.gov |
| Non-peptide MasR Agonist | AVE-0991 | Orally active, bypasses peptide degradation | ahajournals.org |
| Cyclic Analog | Cyclic Ang-(1-7) | Thioether stabilized structure for increased stability | nih.gov |
Personalized Medicine Approaches Based on Renin-Angiotensin System Profiles
The complexity and inter-individual variability of the renin-angiotensin system (RAS) suggest that a personalized medicine approach could be highly beneficial, particularly in the management of cardiovascular diseases like hypertension. nih.gov Future research should focus on utilizing comprehensive RAS profiles to guide therapeutic decisions. This involves moving beyond the measurement of a single component, such as plasma renin activity, to a more complete "RAS fingerprinting" that includes the quantification of multiple angiotensin peptides, including Angiotensin (1-7). researchgate.net
The development of sensitive and high-throughput mass spectrometry methods for quantifying the various angiotensin peptides makes this approach increasingly feasible. researchgate.netnih.gov By characterizing an individual's specific RAS profile, clinicians may be able to identify imbalances in the pressor (Angiotensin II/AT1 receptor) and depressor (Angiotensin (1-7)/Mas receptor) arms of the system. This information could then be used to select the most appropriate therapeutic strategy. For example, patients with a profile indicating reduced Angiotensin (1-7) levels might benefit more from therapies that boost this protective axis, such as ACE2 activators or stable Angiotensin (1-7) analogs. mdpi.com While the clinical utility of renin profiling has been a subject of debate, the ability to now measure a broader spectrum of RAS components may provide greater predictive power. nih.govportlandpress.comtandfonline.com Furthermore, integrating RAS profiling with genetic information, such as polymorphisms in RAS-related genes, could further refine personalized treatment strategies for conditions like hypertension and even certain cancers where the RAS is implicated. nih.gov
Exploration of Novel Angiotensin (1-7) Mediated Biological Functions
Beyond its well-established role in the cardiovascular system, Angiotensin (1-7) [Ang-(1-7)] is increasingly recognized for a diverse range of biological functions. Research is uncovering its involvement in metabolic regulation, neurological processes, immune responses, cellular aging, bone metabolism, and even cancer biology. These emerging roles highlight the pleiotropic nature of this heptapeptide (B1575542) and open new avenues for understanding its physiological significance.
Metabolic Regulation:
| Area of Investigation | Key Findings | Observed Effects |
|---|---|---|
| Glucose Homeostasis | Ang-(1-7) improves insulin sensitivity and glucose tolerance. nih.govimrpress.com | Protects pancreatic β-cells, increases insulin secretion, enhances glucose uptake by skeletal muscle, and inhibits hepatic gluconeogenesis. imrpress.com |
| Lipid Metabolism | Contributes to the regulation of lipid profiles. mdpi.comimrpress.com | Improves fat metabolism. imrpress.com |
| Body Composition | In some models, Ang-(1-7) decreases body mass and adiposity while increasing lean mass. mdpi.com | Beneficial effects on cardiometabolic function can occur independently of changes in body mass. mdpi.com |
| Central Nervous System Control | Central actions of Ang-(1-7) in the brainstem and hypothalamus contribute to its beneficial cardiometabolic effects. psu.edu | Modulates cardiovascular and metabolic functions. psu.edu |
Neurological Functions:
The components of the Ang-(1-7) pathway, including its receptor Mas, are present in various brain regions associated with cognition. nih.govusp.br Research suggests that Ang-(1-7) has neuroprotective effects, potentially counteracting the detrimental actions of Angiotensin II. nih.govexplorationpub.com Activation of the ACE2/Ang-(1-7)/MasR axis has been linked to reduced inflammation and oxidative stress in the brain, which may help improve cognitive function and offer protection in the context of aging and neurocognitive disorders. nih.govnih.gov Studies have shown that central infusion of Ang-(1-7) can protect against ischemia and improve cognitive performance in animal models. nih.gov Furthermore, this peptide has been implicated in the modulation of emotional stress and anxiety. explorationpub.com
Immunomodulatory Roles:
Ang-(1-7) is increasingly recognized for its anti-inflammatory properties and its ability to modulate the immune system. mdpi.comnih.gov It can influence the migration and function of immune cells like monocytes and macrophages, promoting a regulatory phenotype that aids in the clearance of pathogens and apoptotic cells, a critical step for the resolution of inflammation. jci.org The peptide has been shown to reduce the recruitment of neutrophils and inflammatory macrophages during inflammation. jci.org Recent studies have also explored its role in modulating the "Warburg effect," a metabolic shift to glycolysis in inflammatory macrophages, suggesting that Ang-(1-7) can alleviate inflammation by regulating this metabolic reprogramming. dovepress.comnih.gov
Cellular Senescence:
Cellular senescence, a hallmark of aging, is characterized by a state of irreversible cell cycle arrest and is associated with vascular aging and inflammation. jst.go.jpnih.gov Ang-(1-7) has been identified as an anti-senescence peptide. jst.go.jpnih.gov It can counteract endothelial cell senescence triggered by various stimuli, including Angiotensin II. jst.go.jp This protective effect appears to be mediated through an intracellular crosstalk involving the anti-aging protein klotho and the activation of the Nrf2/heme oxygenase-1 (HO-1) pathway. jst.go.jpnih.gov By attenuating endothelial senescence, the Ang-(1-7)/Mas axis may play a role in preventing vascular aging and its related complications. jst.go.jp
| Biological Function | Key Research Findings | Potential Significance |
|---|---|---|
| Neurological Protection | Reduces inflammation and oxidative stress in the brain; improves cognitive outcomes in animal models of brain injury. nih.govnih.gov | Potential therapeutic target for neurocognitive disorders and age-related cognitive decline. nih.govnih.gov |
| Immune Modulation | Promotes migration of regulatory macrophages, aids in inflammation resolution, and modulates metabolic reprogramming in immune cells. jci.orgdovepress.comnih.gov | Offers a novel mechanism for controlling inflammatory responses. dovepress.com |
| Anti-Cellular Senescence | Counteracts endothelial cell senescence via activation of klotho and the Nrf2/HO-1 pathway. jst.go.jpnih.gov | May help in attenuating vascular aging and related diseases. jst.go.jp |
| Bone Metabolism | Stimulates osteoblast differentiation and function while inhibiting osteoclast activity. nih.govphysiology.org | Plays a protective role in bone remodeling and may protect against diabetes-induced osteoporosis. nih.govphysiology.org |
| Cancer Biology | Inhibits proliferation of various cancer cell lines and reduces tumor growth in xenograft models. nih.govresearchgate.net | Potential as a chemotherapeutic agent by reducing cancer growth and metastasis. nih.govnih.gov |
Bone Metabolism:
The renin-angiotensin system is also implicated in the regulation of bone remodeling. nih.gov The ACE2/Ang-(1-7)/MasR axis appears to be an active player in this process. nih.gov Studies have shown that Ang-(1-7) can stimulate osteoblast differentiation and matrix synthesis, while simultaneously decreasing osteoclast differentiation. nih.govphysiology.org This suggests a protective role for Ang-(1-7) in bone health, potentially by improving the osteoblast/osteoclast ratio. nih.gov In models of diabetes-induced osteoporosis, Ang-(1-7) has demonstrated beneficial effects on bone mineral density and mechanical strength. physiology.org
Role in Cancer:
An intriguing and novel area of research is the role of Ang-(1-7) in cancer biology. nih.govresearchgate.net In contrast to Angiotensin II, which can promote tumor growth, Ang-(1-7) has been shown to inhibit the proliferation of several human cancer cell lines, including lung, breast, and prostate cancer. nih.govfrontiersin.org The anti-tumor effects of Ang-(1-7) are thought to be mediated through various mechanisms, including the reduction of angiogenesis, cancer-associated fibrosis, and tumor-induced inflammation. nih.govnih.gov It may also alter the regulation of growth-promoting cellular signaling pathways. nih.gov These findings suggest that Ang-(1-7) could have potential as a therapeutic agent in oncology. nih.govresearchgate.net
Q & A
Q. What experimental models are commonly used to investigate Angiotensin (1-7) in cardiovascular and renal research?
Methodological Answer: Preclinical studies frequently employ the two-kidney one-clip (2K1C) hypertension model and deoxycorticosterone acetate (DOCA)-salt hypertensive rats to evaluate Ang (1-7)'s effects on blood pressure regulation and renal function. These models allow researchers to assess its role in renin-angiotensin system (RAS) modulation under varying endogenous RAS activity levels . In vitro, primary smooth muscle cells or endothelial cells are used to study anti-proliferative and anti-inflammatory effects via ACE inhibition (IC50 = 0.65 μM in purified canine ACE assays) .
Q. How can researchers quantify Angiotensin (1-7) levels in biological samples?
Methodological Answer: Ang (1-7) is quantified using enzyme-linked immunosorbent assays (ELISAs) with validated antibodies targeting its sequence (Asp-Arg-Val-Tyr-Ile-His-Pro). For higher specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred, especially in plasma or tissue homogenates. Sample preparation must include protease inhibitors to prevent peptide degradation .
Q. What are the primary signaling pathways through which Angiotensin (1-7) exerts cardioprotective effects?
Methodological Answer: Ang (1-7) activates the Mas receptor , leading to ERK1/2 inhibition to suppress cellular hypertrophy and fibrosis. It also enhances nitric oxide (NO) release via bradykinin synergy, counteracting Ang II-induced vasoconstriction. Key assays include Western blotting for ERK1/2 phosphorylation and NO detection via Griess reagent .
Advanced Research Questions
Q. How do contradictory findings on Angiotensin (1-7)'s anti-hypertensive efficacy across different disease models inform experimental design?
Methodological Answer: Discrepancies in Ang (1-7) outcomes (e.g., 2K1C vs. DOCA-salt models) highlight the need to control for endogenous RAS activity levels and oxidative stress markers . Researchers should standardize dosing regimens (e.g., 24 μg/kg/day infusion in rodent studies) and validate model-specific RAS component expression (e.g., ACE2/Mas receptor density) . Meta-analyses of existing data should account for heterogeneity using random-effects models and subgroup analyses by model type .
Q. What methodological challenges arise in elucidating the Mas receptor's role in Angiotensin (1-7) signaling?
Methodological Answer: Challenges include receptor crosstalk (e.g., AT1R/Mas heterodimerization) and lack of selective Mas antagonists . To address this, use CRISPR/Cas9 knockout models or siRNA silencing in target tissues. Functional assays, such as calcium flux or cAMP measurement, paired with radioligand binding studies (e.g., ¹²⁵I-Ang (1-7)), can isolate Mas-specific effects .
Q. How can researchers reconcile conflicting data on Angiotensin (1-7)'s role in oxidative stress modulation?
Methodological Answer: Variability in oxidative stress outcomes (e.g., SOD vs. NADPH oxidase activity) may stem from tissue-specific ROS sources or dose-dependent effects . Employ comprehensive redox profiling (e.g., TBARS for lipid peroxidation, DHE staining for superoxide) across multiple time points. Use pharmacological inhibitors (e.g., apocynin for NADPH oxidase) to dissect pathways .
Q. What are best practices for ensuring reproducibility in Angiotensin (1-7) studies?
Methodological Answer:
- Standardize peptide sources : Use HPLC-purified Ang (1-7) (>98.5% purity) with batch-specific COA .
- Control enzymatic degradation : Include aminopeptidase inhibitors (e.g., bestatin) in buffers .
- Report negative controls : Test Mas receptor-null models to confirm target specificity .
- Adopt FAIR data principles : Share raw datasets (e.g., dose-response curves) as supplementary material .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing Angiotensin (1-7)'s dose-dependent effects?
Methodological Answer: Use nonlinear regression (e.g., log[agonist] vs. response) to calculate EC50/IC50 values. For in vivo studies, apply mixed-effects models to account for repeated measurements. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize biological significance .
Q. How should researchers address heterogeneity in systematic reviews of Angiotensin (1-7) therapeutics?
Methodological Answer: Conduct sensitivity analyses by excluding outliers (e.g., studies with high risk of bias per Cochrane criteria). Use meta-regression to explore covariates like study duration or species. Visualize heterogeneity via forest plots and I² statistics .
Experimental Design Considerations
Q. What are key factors in designing translational studies for Angiotensin (1-7)-based therapies?
Methodological Answer:
- Formulation stability : Test peptide degradation in simulated gastric fluid for oral delivery .
- Biomarker selection : Include urinary angiotensinogen and plasma ACE2 activity as RAS biomarkers .
- Dose extrapolation : Use allometric scaling from rodent to human equivalents, adjusting for Mas receptor expression differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
